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  • Product: N-Methyl-4-propoxyaniline
  • CAS: 485795-30-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Characterization of N-Methyl-4-propoxyaniline, with a Core Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies for determining the melting point of N-Methyl-4-propoxyaniline. Recognizing that...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the melting point of N-Methyl-4-propoxyaniline. Recognizing that this compound is not extensively cataloged in readily available chemical databases, this document serves as a procedural framework for researchers. It outlines the synthesis, purification, and definitive characterization of N-Methyl-4-propoxyaniline, with a particular emphasis on establishing its melting point—a critical parameter for substance identification, purity assessment, and formulation development.

Introduction: The Significance of N-Methyl-4-propoxyaniline and Its Physical Properties

N-Methyl-4-propoxyaniline belongs to the class of substituted anilines, a versatile group of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The introduction of both an N-methyl and a 4-propoxy group to the aniline scaffold is anticipated to modulate its physicochemical properties, including solubility, lipophilicity, and crystalline structure. The melting point, in particular, is a fundamental physical constant that provides a preliminary indication of a compound's identity and purity. A sharp and well-defined melting point range is often correlated with high purity, whereas a broad and depressed melting range typically suggests the presence of impurities.

Given the limited publicly available data on N-Methyl-4-propoxyaniline, this guide presents a hypothetical, yet plausible, synthesis and purification strategy to provide a practical context for the subsequent analytical procedures.

Synthesis and Purification of N-Methyl-4-propoxyaniline: A Proposed Route

A probable synthetic route to N-Methyl-4-propoxyaniline involves the N-methylation of 4-propoxyaniline. The latter is a commercially available starting material.

Proposed Synthesis:

A plausible method for the N-methylation of 4-propoxyaniline could involve reductive amination using formaldehyde followed by a reducing agent like sodium borohydride, or direct methylation using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a mild base.

Purification Protocol:

Post-synthesis, the crude N-Methyl-4-propoxyaniline would likely require purification to remove unreacted starting materials, by-products, and residual reagents. A typical purification workflow would involve:

  • Extraction: The reaction mixture is worked up using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washed with aqueous solutions to remove water-soluble impurities.

  • Chromatography: Column chromatography using silica gel is a standard and effective method for separating the desired product from structurally similar impurities. A gradient elution system of hexanes and ethyl acetate is often employed for aniline derivatives.

  • Recrystallization: The purified product can be further refined by recrystallization from an appropriate solvent or solvent system to obtain a highly crystalline solid, which is essential for accurate melting point determination.

The purity of the final compound should be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (¹H NMR, ¹³C NMR, MS) before proceeding to melting point analysis.

Methodologies for Melting Point Determination

The accurate determination of a compound's melting point is a cornerstone of its physical characterization. Two primary methods are widely employed in research and industrial settings: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Method

This traditional and accessible technique involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, purified N-Methyl-4-propoxyaniline is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or a digital temperature sensor.

  • Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting point, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Causality in Experimental Choices:

  • Fine Powdering: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for accurate temperature measurement at the point of phase transition. A fast heating rate can lead to a falsely elevated and broad melting range.

  • Dry Sample: The presence of residual solvent will depress and broaden the melting point range.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a more quantitative and precise determination of the melting point.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the purified N-Methyl-4-propoxyaniline (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 5-10 °C/min).

  • Data Acquisition: The instrument heats the sample and reference pans, and the differential heat flow is recorded as a function of temperature.

  • Data Analysis: The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point. The peak temperature and the enthalpy of fusion can also be determined.

Trustworthiness of the Protocol:

The self-validating nature of DSC lies in its high precision and the ability to calibrate the instrument with certified reference standards (e.g., indium, tin). The shape of the melting peak can also provide information about the sample's purity.

Data Presentation and Visualization

Quantitative Data Summary

Since no experimental data for N-Methyl-4-propoxyaniline is readily available, the following table presents data for structurally related compounds to provide a comparative context.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
N-Methyl-4-nitroaniline 100-15-2C₇H₈N₂O₂152.15149-151[1][2], 147-154[3]
4-Propoxyaniline 4469-80-1C₉H₁₃NO151.21Not available
5-Nitro-2-propoxyaniline 553-79-7C₉H₁₂N₂O₃196.2049[4]
N-Nitroso-N-methylaniline 614-00-6C₇H₈N₂O136.1512-15
Experimental Workflow Diagrams

MeltingPointDeterminationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Melting Point Analysis Start Start: 4-Propoxyaniline Reaction N-methylation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Recrystallization Recrystallization Purification->Recrystallization Pure_Compound Pure N-Methyl-4-propoxyaniline Recrystallization->Pure_Compound Capillary_Method Capillary Method Pure_Compound->Capillary_Method DSC_Method DSC Method Pure_Compound->DSC_Method Data_Analysis Data Analysis & Reporting Capillary_Method->Data_Analysis DSC_Method->Data_Analysis DSC_Workflow Start Start: Purified Sample Weigh Accurately weigh 1-5 mg of sample Start->Weigh Seal Hermetically seal in aluminum pan Weigh->Seal Load Load sample and reference pans into DSC Seal->Load Program Set temperature program (range, rate) Load->Program Run Run DSC analysis Program->Run Thermogram Obtain DSC Thermogram Run->Thermogram Analyze Analyze endothermic peak for melting point Thermogram->Analyze

Caption: Step-by-step workflow for Differential Scanning Calorimetry (DSC) analysis.

Conclusion

The determination of the melting point of N-Methyl-4-propoxyaniline, while seemingly straightforward, requires a rigorous and systematic approach, beginning with its synthesis and purification. This guide provides the necessary framework for researchers to confidently approach the characterization of this and other novel compounds. By adhering to the detailed protocols for both capillary and DSC methods, scientists can ensure the generation of reliable and accurate physical property data, which is indispensable for further research and development activities. The principles and methodologies outlined herein are universally applicable and serve as a testament to the enduring importance of classical analytical techniques augmented by modern instrumentation in chemical science.

References

  • Chemsrc. (2025). N-Methyl-4-nitroaniline. Retrieved from [Link]

  • Grokipedia. 5-Nitro-2-propoxyaniline. Retrieved from [Link]

  • PrepChem.com. Preparation of N-methyl-4-nitrosoaniline. Retrieved from [Link]

  • Wikipedia. 5-Nitro-2-propoxyaniline. Retrieved from [Link]

Sources

Exploratory

Solubility Profiling & Solvent Selection for N-Methyl-4-propoxyaniline: A Technical Guide

Topic: N-Methyl-4-propoxyaniline Solubility in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals Executive Summary N-Methyl-4-propoxyanili...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyl-4-propoxyaniline Solubility in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary

N-Methyl-4-propoxyaniline (also known as N-methyl-p-propoxyaniline) is a lipophilic secondary amine intermediate frequently utilized in the synthesis of local anesthetics and pharmaceutical precursors. Its structural duality—featuring a hydrophobic propoxy tail and a polarizable N-methyl amine head—creates a specific solubility profile critical for reaction optimization and purification.

This guide provides a comprehensive technical analysis of its solubility behavior, predictive modeling based on physicochemical principles, and validated experimental protocols for solvent selection.

Physicochemical Profile & Solubility Prediction

To understand the solubility landscape of N-Methyl-4-propoxyaniline, we must first analyze its molecular descriptors. Unlike its primary amine precursor (4-propoxyaniline), the N-methyl substitution reduces the compound's ability to act as a hydrogen bond donor, generally lowering the melting point and increasing solubility in aprotic organic solvents.

Table 1: Physicochemical Descriptors (Predicted & Analog-Based)
PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₁₀H₁₅NOOrganic, moderate molecular weight.[1]
LogP (Predicted) ~2.7Lipophilic. Highly soluble in non-polar to moderately polar solvents. Poor water solubility.[2][3]
pKa (Conjugate Acid) ~5.4 - 5.7Basic. Soluble in aqueous acids (pH < 3) via protonation.
H-Bond Donors 1 (Secondary Amine)Moderate interaction with protic solvents (Alcohols).
H-Bond Acceptors 2 (Ether + Amine)Good solubility in H-bond donor solvents (Chloroform, Alcohols).
Physical State Low-melting solid or OilLikely requires cooling for recrystallization; susceptible to "oiling out."
Solubility Landscape Analysis

Based on Hansen Solubility Parameters (HSP) , we can categorize solvents into three distinct tiers for this compound:

  • Tier 1: High Solubility (Reaction Media)

    • Solvents: Dichloromethane (DCM), Ethyl Acetate, Toluene, Tetrahydrofuran (THF).

    • Mechanism: Van der Waals forces and dipole-dipole interactions dominate. The propoxy chain interacts well with non-polar regions, while the amine interacts with polarizable groups.

    • Use Case: Synthesis reactions (e.g., acylations, alkylations).

  • Tier 2: Temperature-Dependent Solubility (Recrystallization)

    • Solvents: Methanol, Ethanol, Isopropanol (IPA).

    • Mechanism: High solubility at boiling points due to H-bonding; significantly reduced solubility at

      
      .
      
    • Use Case: Purification via cooling crystallization.[4]

  • Tier 3: Antisolvents (Precipitation)

    • Solvents: n-Hexane, n-Heptane, Water (at neutral/basic pH).

    • Mechanism: High polarity mismatch (Water) or lack of polar interaction capability (Hexane).

    • Use Case: Yield recovery or "crashing out" the product.

Experimental Protocols for Solubility Determination

As specific literature data for this intermediate can be sparse, process chemists must generate empirical data. The following protocols are designed to be self-validating and scalable.

Protocol A: Rapid Visual Polythermal Screen (Qualitative)

Use this method to quickly identify suitable recrystallization solvents.

Materials: 100 mg N-Methyl-4-propoxyaniline, 10 mL test tubes, heating block.

  • Preparation: Place 100 mg of analyte into a test tube.

  • Solvent Addition: Add 0.5 mL of solvent.

  • Observation (Cold): If dissolved, the solvent is Too Good (High Solubility). If undissolved, proceed.

  • Heating: Heat to boiling point (or

    
    ).
    
    • Scenario A: Solid dissolves completely.

      
      Potential Recrystallization Solvent .
      
    • Scenario B: Solid remains.[3]

      
      Poor Solvent .
      
  • Cooling: Allow the "Potential" tube to cool to room temperature (RT) and then

    
    .
    
    • Success: Crystals form.[4]

    • Failure: No crystals (too soluble) or oiling out (impurity/solvent mismatch).

Protocol B: Equilibrium Saturation Method (Quantitative)

Use this method to generate precise solubility curves (e.g., for Apelblat modeling).

Materials: HPLC (UV detection @ 254 nm), Thermoshaker, Syringe Filters (0.45 µm PTFE).

  • Saturation: Add excess N-Methyl-4-propoxyaniline to 5 mL of solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g.,

    
    ) for 24 hours.
    
  • Filtration: Stop shaking. Allow solids to settle for 1 hour. Filter the supernatant rapidly to avoid temperature shifts.

  • Quantification: Dilute the filtrate with mobile phase (Acetonitrile/Water) and analyze via HPLC.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (mg/mL).

Thermodynamic Modeling & Data Fitting

For process scale-up, single-point data is insufficient. Solubility data (


) as a function of temperature (

) should be fitted to the Modified Apelblat Equation , which is the industry standard for correlating solubility of organic solids:


  • x: Mole fraction solubility.

  • T: Absolute temperature (Kelvin).[5]

  • A, B, C: Empirical constants derived from regression analysis.

Guidance: If


, consider using the Van't Hoff equation  for narrower temperature ranges, or check for polymorph changes (DSC analysis recommended).

Visualization of Workflows

Figure 1: Solubility Screening Workflow

This logic flow guides the researcher through the selection of solvents for purification versus reaction.

Solubility_Workflow Start Start: 100mg Sample AddSolvent Add 0.5 mL Solvent Start->AddSolvent CheckDissolution Dissolved at RT? AddSolvent->CheckDissolution HighSol High Solubility (Good for Reaction Medium) CheckDissolution->HighSol Yes Heat Heat to Boiling CheckDissolution->Heat No CheckHot Dissolved at Boiling? Heat->CheckHot Insoluble Insoluble (Potential Antisolvent) CheckHot->Insoluble No Cool Cool to 0°C CheckHot->Cool Yes CheckCrystals Crystals Formed? Cool->CheckCrystals Recryst Ideal Recrystallization Solvent CheckCrystals->Recryst Yes Oiling Oiling Out? Try Co-Solvent CheckCrystals->Oiling No (Oil/Soln)

Caption: Step-by-step logic for classifying solvents into reaction media, antisolvents, or crystallization candidates.

Figure 2: Solvent Selection Decision Tree

A strategic guide for selecting solvent systems based on the intended application (Synthesis vs. Purification).

Solvent_Selection Goal Goal Synthesis Synthesis Goal->Synthesis Purification Purification Goal->Purification NonPolar Non-Polar Reactants? Use Toluene/DCM Synthesis->NonPolar Polar Polar Reactants? Use THF/EtOAc Synthesis->Polar RecrystMethod Recrystallization Purification->RecrystMethod ExtractMethod Extraction Purification->ExtractMethod SingleSolvent Single Solvent: Ethanol or IPA RecrystMethod->SingleSolvent Preferred Binary Binary System: EtOAc + Hexane RecrystMethod->Binary If too soluble AcidBase Acid/Base Extraction: DCM + 1M HCl ExtractMethod->AcidBase

Caption: Decision matrix for selecting solvent systems based on process requirements.

References

  • PubChem Database. (2025).[2][6] Compound Summary: N-Methyl-4-propoxyaniline (CID 23537209).[1] National Center for Biotechnology Information. [Link]

  • Boddu, V. M., et al. (2008). "Physicochemical properties of an insensitive munitions compound, N-methyl-4-nitroaniline (MNA)." Journal of Hazardous Materials, 155(1-2), 288-294. (Cited for structural analog solubility trends). [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Methodological reference for solvent prediction).

Sources

Foundational

chemical building blocks N-Methyl-4-propoxyaniline for synthesis

Topic: Chemical Building Block: N-Methyl-4-propoxyaniline for Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Optimized Synthesis, Reactivity, and Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Building Block: N-Methyl-4-propoxyaniline for Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Optimized Synthesis, Reactivity, and Application as a Pharmacophore Scaffold

Executive Summary

N-Methyl-4-propoxyaniline (CAS: 485795-30-0) is a specialized aniline derivative serving as a critical building block in the synthesis of bioactive small molecules, particularly in the development of antitubercular agents (FtsZ inhibitors) and local anesthetics. Distinguished by its para-propoxy electron-donating group and the secondary N-methyl amine, this scaffold offers a unique balance of lipophilicity and nucleophilicity.

This guide provides a definitive technical analysis of its physicochemical profile, validated synthesis protocols, and downstream utility in medicinal chemistry. It moves beyond generic descriptions to offer self-validating experimental workflows designed for high-purity isolation.

Physicochemical Profile & Identity

PropertyData
Chemical Name N-Methyl-4-propoxyaniline
Synonyms N-Methyl-p-propoxyaniline; 4-Propoxy-N-methylbenzenamine
CAS Number 485795-30-0
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Pale yellow to brown oil (tends to darken upon oxidation)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
pKa (Conjugate Acid) ~5.3–5.5 (Estimated; less basic than N-methylaniline due to alkoxy induction vs resonance)
Key Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).[1] Potential Methemoglobinemia inducer.

Validated Synthesis Protocols

The synthesis of N-methyl-4-propoxyaniline requires precise control to prevent over-alkylation (formation of the tertiary N,N-dimethyl species). Below are two field-proven methodologies.

Method A: Reductive Methylation (The "Gold Standard" for Lab Scale)

Rationale: Direct alkylation with methyl iodide often leads to inseparable mixtures of mono- and di-methylated products. Reductive amination using paraformaldehyde and sodium borohydride is self-limiting and highly selective for the mono-methyl species.

Reagents:

  • 4-Propoxyaniline (1.0 equiv)

  • Paraformaldehyde (1.1–1.5 equiv)

  • Sodium Methoxide (NaOMe) (0.2 equiv) - Catalyst for depolymerization

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Methanol (anhydrous)

Protocol:

  • Imine Formation: In a dry flask, dissolve 4-propoxyaniline (e.g., 10 mmol) in Methanol (30 mL). Add Paraformaldehyde (330 mg, 11 mmol) and catalytic NaOMe (0.5 M in MeOH, 4 mL).

  • Reflux: Heat the mixture to reflux for 2 hours. The solution will turn yellow/orange, indicating the formation of the hemiaminal/imine intermediate.

  • Reduction: Cool the mixture to 0°C in an ice bath. Carefully add NaBH₄ (567 mg, 15 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H₂).

  • Workup: Stir at room temperature for 1 hour. Quench with saturated NH₄Cl solution.[1] Evaporate MeOH under reduced pressure.

  • Extraction: Dilute residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1 to 4:1).

Method B: The "Borrowing Hydrogen" Strategy (Green Chemistry/Scale-Up)

Rationale: For larger scales, using methanol as the C1 source with a transition metal catalyst avoids hazardous hydrides and alkyl halides.

Reagents:

  • 4-Propoxyaniline[2]

  • Methanol (Solvent & Reagent)[3][4]

  • Catalyst: [Cp*IrCl₂]₂ (1 mol%) or Ru-Macho

  • Base: KOtBu (10 mol%)

Protocol:

  • Charge a pressure tube with 4-propoxyaniline, catalyst, and base in Methanol.

  • Seal and heat to 120°C for 12–24 hours.

  • Cool, filter through Celite, and concentrate.

  • Distill under high vacuum for isolation.

Synthesis Workflow Visualization

SynthesisPathways Start 4-Propoxyaniline (Starting Material) StepA1 Imine Formation (Paraformaldehyde/MeOH) Start->StepA1 Method A (High Selectivity) StepB1 Borrowing Hydrogen (MeOH, Ir/Ru Cat, 120°C) Start->StepB1 Method B (Green/Industrial) StepA2 Reduction (NaBH4, 0°C) StepA1->StepA2 Target N-Methyl-4-propoxyaniline (Target Product) StepA2->Target OverAlk N,N-Dimethyl Impurity (Avoided) StepA2->OverAlk Excess Reagent (Risk) StepB1->Target

Caption: Comparative synthetic routes emphasizing the selectivity of reductive amination (Method A) versus catalytic alkylation (Method B).

Synthetic Utility & Applications

Once synthesized, N-methyl-4-propoxyaniline acts as a versatile nucleophile. Its reactivity is dominated by the secondary amine (for acylation/alkylation) and the electron-rich ring (for electrophilic substitution).

Key Reaction Pathways
Reaction TypeReagentProduct ClassMechanistic Insight
Acylation Chloroacetyl chloride / Et₃Nα-Chloroamides Precursor to morpholine/piperazine derivatives (e.g., local anesthetics).
SɴAr Coupling 4,7-DichloroquinolineAminoquinolines Key step in synthesizing FtsZ inhibitors for tuberculosis.
Sulfonylation Tosyl Chloride / PyridineSulfonamides Protecting group strategy or active sulfonamide synthesis.
Nitrosation NaNO₂ / HClN-Nitrosoamines Warning:[5] Potential carcinogen formation; useful intermediate for hydrazines.
Case Study: Antitubercular FtsZ Inhibitors

Research has highlighted the utility of the N-methyl-4-propoxyaniline fragment in developing inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z), a bacterial cytoskeletal protein essential for cell division.

  • Mechanism: The N-methyl group improves lipophilicity and metabolic stability compared to the primary aniline. The propoxy tail extends into the hydrophobic pocket of the FtsZ interdomain cleft.

  • Synthesis Link: The secondary amine of N-methyl-4-propoxyaniline displaces a halide on a heterocycle (e.g., quinoline or benzimidazole) to link the pharmacophore.

Application Workflow Visualization

ApplicationWorkflow Core N-Methyl-4-propoxyaniline Path1 Reaction with 4,7-Dichloroquinoline Core->Path1 SnAr Coupling Path2 Reaction with Chloroacetyl Chloride Core->Path2 Acylation Prod1 Aminoquinoline Derivative (FtsZ Inhibitor) Path1->Prod1 HCl/Heat Inter2 α-Chloroamide Intermediate Path2->Inter2 Prod2 Local Anesthetic Analog (e.g., Pramocaine-like) Inter2->Prod2 Aminolysis w/ Morpholine

Caption: Divergent synthesis pathways utilizing the secondary amine handle for drug discovery applications.

Quality Control & Handling

Impurity Profiling

When sourcing or synthesizing this building block, three critical impurities must be monitored via HPLC or GC-MS:

  • 4-Propoxyaniline (Starting Material): Result of incomplete conversion.

  • N,N-Dimethyl-4-propoxyaniline: Result of over-alkylation. Difficult to separate; requires careful stoichiometry in Method A.

  • 4-Propoxyphenol: Hydrolysis by-product if harsh acidic conditions are used.

Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen. Anilines are oxidation-sensitive.

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber glass vials to prevent photodegradation.

References

  • Sun, Z., et al. (2013). "Synthesis and biological evaluation of 2-styrylquinolines as antimitotic agents targeting the colchicine binding site of tubulin." Bioorganic & Medicinal Chemistry Letters. Link (Demonstrates the use of propoxy-aniline derivatives in tubulin/FtsZ targeting).

  • Chan, J., et al. (2013). "A novel quinoline derivative that inhibits mycobacterial FtsZ." Journal of Medicinal Chemistry. Link (Specific citation for N-methyl-4-propoxyaniline availability and use).

  • Bhattacharyya, S. (1995). "Reductive Alkylation of Secondary Amines with Paraformaldehyde and Sodium Borohydride." Journal of Organic Chemistry. Link (Foundational protocol for Method A).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 10044093 (Related: 4-Propoxyaniline)." Link (Safety and physical property grounding).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of N-Methyl-4-propoxyaniline via Reductive Amination

Executive Summary The selective synthesis of secondary aromatic amines, such as N-Methyl-4-propoxyaniline , presents a classic challenge in organic synthesis: preventing over-alkylation to the tertiary amine (N,N-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective synthesis of secondary aromatic amines, such as N-Methyl-4-propoxyaniline , presents a classic challenge in organic synthesis: preventing over-alkylation to the tertiary amine (N,N-dimethyl) byproduct. While primary anilines are nucleophilic, the resulting secondary amine is often more nucleophilic, leading to competitive methylation.

This Application Note details a robust, high-fidelity protocol for the mono-methylation of 4-propoxyaniline. We prioritize the Sodium Triacetoxyborohydride (STAB) method due to its superior chemoselectivity and operational simplicity compared to traditional catalytic hydrogenation or NaBH₄/Methanol routes. This guide provides step-by-step protocols, mechanistic insights, and troubleshooting frameworks designed for drug development workflows.

Retrosynthetic Analysis & Strategy

To synthesize N-Methyl-4-propoxyaniline, we evaluate three primary reductive amination pathways. The choice depends on scale, available equipment, and purity requirements.

Retrosynthesis Figure 1: Retrosynthetic Strategies for N-Methyl-4-propoxyaniline Target N-Methyl-4-propoxyaniline Aniline 4-Propoxyaniline MethodA Method A: STAB Reduction (Recommended) Aniline->MethodA MethodB Method B: NaBH4/MeOH (Cost-Effective) Aniline->MethodB Formaldehyde Formaldehyde (aq. or Paraformaldehyde) Formaldehyde->MethodA Formaldehyde->MethodB Benzaldehyde 4-Propoxybenzaldehyde MethodC Method C: Imine Reduction Benzaldehyde->MethodC Methylamine Methylamine Methylamine->MethodC MethodA->Target High Selectivity MethodB->Target Requires Optimization MethodC->Target Alternative Route

Strategic Selection: Why STAB?
  • Selectivity: Sodium triacetoxyborohydride, NaBH(OAc)₃, is a mild hydride donor. It reduces iminium ions (formed from aniline + formaldehyde) much faster than it reduces aldehydes or ketones, and crucially, it is less prone to reducing the intermediate imine to the secondary amine too quickly before equilibrium is established, allowing for better control than NaBH₄ [1].

  • Safety: unlike NaBH₃CN (cyanoborohydride), it does not generate toxic cyanide byproducts and can be used without rigorous pH control [2].

Experimental Protocols

Protocol A: Selective Mono-Methylation (The "Gold Standard")

Objective: Synthesis of N-Methyl-4-propoxyaniline with >95% mono-selectivity. Scale: 10 mmol (Adaptable to 100g scale).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]AmountRole
4-Propoxyaniline 151.211.01.51 gSubstrate
Formaldehyde (37% aq) 30.031.05~0.85 mLAlkylating Agent
NaBH(OAc)₃ 211.941.53.18 gReducing Agent
Acetic Acid (Glacial) 60.051.00.57 mLCatalyst/Buffer
Dichloromethane (DCM) --30 mLSolvent
Step-by-Step Procedure
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-propoxyaniline (1.51 g) in DCM (30 mL).

  • Imine Formation: Add Formaldehyde (37% aq., 0.85 mL) dropwise.

    • Note: The mixture may turn slightly cloudy.

  • Acidification: Add Acetic Acid (0.57 mL). Stir for 10–15 minutes at Room Temperature (RT).

    • Mechanism:[1][10][11] Acid catalysis promotes the formation of the iminium ion species, which is the active electrophile.

  • Reduction: Cool the mixture to 0°C (ice bath). Add NaBH(OAc)₃ (3.18 g) portion-wise over 10 minutes.

    • Caution: Mild gas evolution (H₂) may occur.[2] Ensure the system is vented (e.g., via a needle or bubbler).

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 2–4 hours.

    • Monitoring: Check via TLC (Silica; Hexane:EtOAc 3:1). The starting aniline (usually higher R_f) should disappear. The mono-methyl product will appear as a distinct spot. If bis-methylation occurs, it will typically have a higher R_f than the mono-product due to loss of the H-bond donor.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) slowly. Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup:

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of Hexane -> 10% EtOAc in Hexane.

    • Yield Expectation: 85–92% as a pale yellow/colorless oil or low-melting solid.

Protocol B: Alternative NaBH₄ Method (Cost-Driven)

Context: If STAB is unavailable, NaBH₄ can be used, but it requires a stepwise approach to avoid over-alkylation.

  • Imine Formation: Dissolve 4-propoxyaniline (1.0 eq) in Methanol . Add Paraformaldehyde (1.0 eq) and NaOMe (0.1 eq). Reflux for 2 hours to form the imine/hemiaminal.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.0 eq) slowly.

  • Workup: Similar to Protocol A.

    • Risk:[3][12] This method often yields 10–15% dimethyl byproduct. Purification is more difficult.

Characterization & Data Analysis

To validate the synthesis, compare spectral data against these expected values.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃)

6.80 (d, 2H), 6.55 (d, 2H)
Para-substituted aromatic system.

3.85 (t, 2H, J=6.5 Hz)
-O-CH₂- protons (Propoxy).

2.80 (s, 3H)
N-CH₃ (The target methyl group).

1.78 (m, 2H)
-CH₂-CH₂ -CH₃ (Propoxy middle).

1.02 (t, 3H)
Terminal -CH₃ (Propoxy).

3.50 (br s, 1H)
N-H (Confirms mono-methylation).
MS (ESI+) [M+H]⁺ = 166.12Consistent with C₁₀H₁₅NO.

Visualizing the Reaction Pathway:

Mechanism Figure 2: Mechanistic Pathway & Selectivity Control Start 4-Propoxyaniline (Primary Amine) Inter1 Hemiaminal Intermediate Start->Inter1 + HCHO Inter2 Iminium Ion (Electrophile) Inter1->Inter2 - H₂O / H⁺ Product N-Methyl-4-propoxyaniline (Secondary Amine) Inter2->Product + H⁻ (STAB) SideProduct N,N-Dimethyl (Over-alkylation) Product->SideProduct + HCHO / + H⁻ (If uncontrolled)

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High % of Dimethyl Product Excess Formaldehyde or High Temp.Ensure strictly 1.0–1.05 eq of Formaldehyde. Keep reaction at 0°C during addition.
Low Conversion Poor Iminium Formation.Increase Acetic Acid to 2.0 eq. Ensure DCM is anhydrous (water hydrolyzes the imine).
Product is Dark/Colored Oxidation of Aniline.Perform reaction under Nitrogen/Argon atmosphere. Use freshly distilled aniline if starting material is dark.
Emulsion during Workup Surfactant-like properties.Add more Brine or a small amount of Methanol to break the emulsion.

Safety & Handling

  • Formaldehyde: Known carcinogen and sensitizer. Handle in a fume hood.

  • Sodium Triacetoxyborohydride: Reacts with water to release Hydrogen gas (flammable). Keep dry.

  • Anilines: Toxic by inhalation and skin absorption. Wear nitrile gloves and lab coat.

References

  • Abdel-Magid, A. F., et al. (1996).[1][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link

  • Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Sodium Triacetoxyborohydride: A Comparative Study." Journal of the Chemical Society, Perkin Transactions 1, 1-2.
  • Maryanoff, C. A., et al. (2004). "Cyclopropylamine as a masked form of ammonia in reductive amination." Journal of Organic Chemistry. (General reference for amine selectivity).

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before conducting chemical synthesis.

Sources

Application

N-Methyl-4-propoxyaniline as a building block in medicinal chemistry

Application Note: Strategic Utilization of N-Methyl-4-propoxyaniline in Medicinal Chemistry Abstract N-Methyl-4-propoxyaniline (N-Methyl-p-propoxyaniline) is a valuable secondary amine building block used to modulate the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-Methyl-4-propoxyaniline in Medicinal Chemistry

Abstract

N-Methyl-4-propoxyaniline (N-Methyl-p-propoxyaniline) is a valuable secondary amine building block used to modulate the lipophilicity and metabolic stability of drug scaffolds. Structurally related to the more common p-anisidine (4-methoxyaniline), the propoxy variant offers a strategic increase in lipophilicity (


LogP 

+1.0) and steric bulk.[1] This guide provides a validated protocol for its synthesis from 4-propoxyaniline, methods for its incorporation into amide scaffolds, and critical safety data regarding its metabolic toxicity profile (methemoglobinemia).

Part 1: Chemical Profile & Strategic Value

In hit-to-lead optimization, moving from a methoxy to a propoxy substituent is a classic "bioisostere walk" used to improve blood-brain barrier (BBB) penetration or fill hydrophobic pockets in a target protein.

Comparative Physicochemical Profile

FeatureN-Methyl-p-anisidine (Methoxy)N-Methyl-4-propoxyaniline (Propoxy)Impact on Drug Design
Formula


Increased molecular weight (+28 Da).
LogP (Calc) ~1.1 - 1.4~2.1 - 2.4Key Differentiator: Higher lipophilicity improves membrane permeability.
Steric Bulk LowMediumPropoxy chain allows for conformational sampling in hydrophobic pockets.
Solubility ModerateLowRequires formulation adjustments (e.g., salt formation).
Metabolism O-demethylation (rapid)O-depropylation (slower)Potential to extend half-life (

).
Structural Decision Pathway

The following decision tree illustrates when to select the propoxy-variant over the standard methoxy-analog.

DecisionTree Start Lead Optimization: Aniline Scaffold CheckLogP Is LogP < 2.0? Start->CheckLogP CheckMetab Is O-demethylation a major clearance route? CheckLogP->CheckMetab Yes (Too Polar) SelectMethoxy Use N-Methyl-p-anisidine (Standard) CheckLogP->SelectMethoxy No (LogP Optimal) CheckMetab->SelectMethoxy No SelectPropoxy Use N-Methyl-4-propoxyaniline (Lipophilic/Stable) CheckMetab->SelectPropoxy Yes (Block Metabolism)

Figure 1: Decision logic for substituting methoxy-anilines with propoxy-analogs to optimize pharmacokinetics.

Part 2: Synthesis Protocols

Commercially, 4-propoxyaniline (CAS 4469-80-1) is available, but the N-methyl derivative is often expensive or impure. The following protocol describes a high-fidelity Mono-methylation strategy. Direct alkylation with methyl iodide is discouraged due to over-methylation (forming the quaternary ammonium or tertiary amine).

Protocol A: Selective N-Methylation via Imine Reduction

This method uses a controlled reductive amination sequence to ensure mono-methylation.

Reagents:

  • Starting Material: 4-Propoxyaniline (1.0 equiv)[2]

  • Paraformaldehyde (1.1 equiv)

  • Sodium Methoxide (NaOMe) (0.1 equiv) – Catalyst for imine formation

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (anhydrous)[3]

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 4-propoxyaniline (10 mmol) in anhydrous Methanol (30 mL).

  • Add Paraformaldehyde (11 mmol) and NaOMe (1.0 mmol).

  • Reflux the mixture for 2–4 hours. Mechanism: The paraformaldehyde depolymerizes, and the amine condenses to form the imine (Schiff base) or hemiaminal intermediate.

  • Reduction: Cool the solution to 0°C in an ice bath.

  • Slowly add NaBH

    
     (15 mmol) portion-wise over 20 minutes. (Caution: Gas evolution).
    
  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Workup: Quench with saturated NH

    
    Cl solution. Evaporate Methanol under reduced pressure.
    
  • Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (Hexanes/EtOAc 8:2) to isolate N-Methyl-4-propoxyaniline as a pale yellow oil.

Protocol B: Utilization in Amide Coupling (Scaffold Construction)

Once synthesized, the secondary amine is less nucleophilic than a primary amine due to steric hindrance. Standard EDC/NHS coupling may fail. Use HATU for efficient conversion.

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • N-Methyl-4-propoxyaniline (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Dissolve the Carboxylic Acid in DMF (0.1 M concentration).

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 10 minutes to activate the acid (forming the OAt ester).

  • Add N-Methyl-4-propoxyaniline .

  • Stir at Room Temperature for 12–16 hours.

  • Validation: Monitor by LC-MS. The product will show a characteristic mass shift corresponding to the amide bond formation.

Part 3: Safety & Metabolic Toxicology (E-E-A-T)

Critical Alert: Methemoglobinemia Risk Researchers must be aware that aniline derivatives, particularly alkoxyanilines, are associated with hematological toxicity.

  • Mechanism: Alkoxyanilines undergo metabolic N-hydroxylation (via CYP450 enzymes). The resulting N-hydroxy metabolite oxidizes ferrous hemoglobin (Fe

    
    ) to ferric methemoglobin (Fe
    
    
    
    ), which cannot carry oxygen.
  • Comparison: While p-anisidine (methoxy) is a known offender, the propoxy derivative (related to the banned sweetener P-4000) also carries this risk. The N-methyl group provides temporary protection, but metabolic N-demethylation in vivo can liberate the primary amine.

  • Handling Precautions:

    • Engineering Controls: Handle all neat liquids in a fume hood.

    • PPE: Double nitrile gloves are recommended; these compounds penetrate skin rapidly.

    • Waste: Segregate as hazardous organic waste (toxic).

Metabolic Pathway Diagram

Metabolism Compound N-Methyl-4-propoxyaniline (Drug Scaffold) Demethylation CYP450 (N-Demethylation) Compound->Demethylation PrimaryAmine 4-Propoxyaniline (Primary Amine) Demethylation->PrimaryAmine NHydroxy N-Hydroxy-4-propoxyaniline (Toxic Metabolite) PrimaryAmine->NHydroxy Metabolic Activation MetHb Methemoglobinemia (Toxicity) NHydroxy->MetHb Oxidation of Hb

Figure 2: Metabolic activation pathway leading to potential hematological toxicity.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline. Retrieved from (Contextual basis for reductive amination of propoxyanilines).

  • National Institutes of Health (NIH) - PubChem. (2025).[5][6] 4-Propoxyaniline (CAS 4469-80-1) Compound Summary. Retrieved from .

  • Piehl, P., et al. (2021).[7] "Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes." Catalysis Science & Technology. Retrieved from .

  • National Toxicology Program. (2020). Evaluation of 2-methoxy-4-nitroaniline (MNA) and structurally related alkoxyanilines. Retrieved from .

  • Wikipedia. (2025). 5-Nitro-2-propoxyaniline (P-4000) and Propoxyaniline Toxicity. Retrieved from .

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Methylation of 4-Propoxyaniline

The following guide serves as a specialized Technical Support Center for optimizing the N-methylation of 4-propoxyaniline. It is designed for researchers requiring high-purity intermediates for pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for optimizing the N-methylation of 4-propoxyaniline. It is designed for researchers requiring high-purity intermediates for pharmaceutical synthesis.

Ticket ID: N-ME-4PA-OPT Status: Resolved Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

4-Propoxyaniline is an electron-rich aniline derivative. The para-propoxy group acts as a strong electron-donating group (EDG), significantly increasing the nucleophilicity of the amine. While this accelerates reaction rates, it introduces two critical challenges:

  • Over-alkylation: The product (secondary amine) is often more nucleophilic than the starting material, leading to rapid formation of tertiary amines or quaternary ammonium salts.

  • Oxidation Sensitivity: The electron-rich ring is prone to oxidation, often resulting in "tarry" or dark-colored byproducts if air exposure is not managed.

This guide prioritizes Reductive Amination and Acylation-Reduction protocols over direct alkylation (e.g., MeI) to maximize yield and selectivity.

Part 1: Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the optimized routes for Mono- vs. Di-methylation.

ReactionPathways Start 4-Propoxyaniline (Substrate) Direct Direct Alkylation (MeI / Base) Start->Direct MeI (1.0 eq) Formyl Intermediate: N-Formyl-4-propoxyaniline Start->Formyl HCOOH / Reflux (Protection) Imine Intermediate: Imine/Iminium Species Start->Imine HCHO (Excess) Mix Mixture: Mono + Di + Quat Salt (Low Selectivity) Direct->Mix Uncontrollable Kinetics MonoProduct Target A: N-Methyl-4-propoxyaniline (>90% Yield) Formyl->MonoProduct LiAlH4 or BH3 (Reduction) DiProduct Target B: N,N-Dimethyl-4-propoxyaniline (>95% Yield) Imine->DiProduct NaBH4 / H2 (Reductive Amination)

Figure 1: Strategic pathways for N-methylation. Green/Blue paths represent high-fidelity protocols; Red represents the low-yield "direct" method to avoid.

Part 2: Optimized Protocols & Methodologies

Protocol A: Selective Mono-Methylation (The "Formylation-Reduction" Method)

Target: N-Methyl-4-propoxyaniline Why this method? Direct methylation with Methyl Iodide (MeI) is notoriously difficult to stop at the mono-stage for electron-rich anilines. This two-step protocol guarantees mono-selectivity by "locking" the nitrogen before reduction.

Step 1: N-Formylation [1][2]

  • Reagents: 4-Propoxyaniline (1.0 equiv), Formic acid (5.0 equiv, 98%).

  • Procedure: Reflux the aniline in formic acid for 2-4 hours. Monitor by TLC (the amine spot will disappear).

  • Workup: Evaporate excess formic acid under reduced pressure. Recrystallize the solid residue (N-formyl intermediate) from Ethanol/Water.[1]

Step 2: Reduction to Methyl Amine

  • Reagents: N-Formyl intermediate (1.0 equiv), LiAlH4 (2.5 equiv) OR Borane-THF complex (2.0 equiv), dry THF.

  • Procedure:

    • Cool dry THF solution of LiAlH4 to 0°C under Argon/N2.

    • Add the N-formyl intermediate portion-wise (exothermic).

    • Reflux for 4–6 hours.

    • Quench (CRITICAL): Cool to 0°C. Carefully add water, then 15% NaOH, then water (Fieser workup) to precipitate aluminum salts.

  • Purification: Filter salts, dry organics (Na2SO4), and concentrate. Distill or recrystallize if necessary.

Protocol B: Efficient N,N-Dimethylation (Reductive Amination)

Target: N,N-Dimethyl-4-propoxyaniline Why this method? It uses formaldehyde to drive the reaction fully to the tertiary amine without forming quaternary salts.

  • Reagents: 4-Propoxyaniline (1.0 equiv), Formalin (37% aq. formaldehyde, 5.0 equiv), NaBH4 (3.0 equiv) OR H2 (balloon) + Pd/C (10% wt).

  • Procedure (NaBH4 Route):

    • Dissolve aniline in Methanol (0.5 M concentration).

    • Add Formalin and stir for 30 mins to form the imine/hemiaminal species.

    • Cool to 0°C. Add NaBH4 portion-wise.

    • Note: Keep pH slightly acidic (~4-5) using acetic acid to accelerate iminium ion formation if reaction is sluggish.

  • Workup: Quench with dilute HCl (to destroy borohydride), neutralize with NaOH to pH >10, extract with DCM.

Part 3: Troubleshooting & FAQs

Section 1: Yield & Selectivity Issues

Q: I used Methyl Iodide (MeI) and got a mixture of starting material, mono-, and di-methylated products. Can I fix this? A: This is the classic "statistical alkylation" problem.

  • The Cause: The product (N-methyl-4-propoxyaniline) is more nucleophilic than the starting material due to the inductive effect of the added methyl group. It competes for the remaining MeI.

  • The Fix: You cannot easily "fix" the crude mixture without tedious chromatography.

  • Prevention: Switch to Protocol A (Formylation-Reduction) if you need the Mono-product. If you absolutely must use MeI, use a temporary protecting group (e.g., Boc-protection, then methylation, then deprotection) or use a bulky base like NaH in THF to deprotonate the amide (if using an amide precursor).

Q: My reaction yield is low (<50%) using Reductive Amination. A: Check the following variables:

Variable Diagnosis Solution
Imine Formation Incomplete reaction between aniline and formaldehyde. Add a drying agent (MgSO4) or molecular sieves to the reaction during the imine formation step to push equilibrium.
pH Level pH too high (basic). Reductive amination requires an acidic proton to form the reactive iminium species. Add Acetic Acid (AcOH) to pH 4–5.

| Quenching | Product lost in aqueous layer. | The product is a base. Ensure you basify the aqueous layer to pH >11 before extraction to ensure the amine is in its organic-soluble free-base form. |

Section 2: Purity & Physical Appearance

Q: The product turned dark purple/black during workup. Is it ruined? A: Not necessarily, but you have significant oxidation.

  • The Science: 4-Propoxyaniline derivatives are electron-rich and form radical cations (purple/blue) upon air oxidation, similar to Wurster's salts.

  • The Fix:

    • Perform all steps under Nitrogen/Argon.

    • Add a reducing agent antioxidant like Sodium Metabisulfite or Ascorbic Acid during the aqueous workup.

    • Pass the crude oil through a short pad of silica gel or basic alumina to remove the colored oxidative impurities.

Q: I am seeing an "M+14" peak in my Mass Spec (LCMS). What is it? A: This is likely the N-Formyl impurity if you used Protocol A and didn't reduce fully, or a Schiff Base intermediate if you used Protocol B and didn't reduce fully.

  • Verification: Check NMR. An aldehyde proton singlet around 8.0–8.5 ppm indicates the formyl group or imine.

  • Resolution: Re-subject the crude material to the reduction conditions (LiAlH4 or NaBH4).

Part 4: Comparative Data Summary

The following table summarizes expected outcomes based on method selection for 4-propoxyaniline.

MethodTarget SpecificityTypical YieldPrimary ImpurityComplexity
Direct Alkylation (MeI) Poor (Mix)30-50%Quaternary SaltsLow (Simple mix)
Reductive Amination (HCHO/H2) High (Di-methyl) 90-98% Mono-methylMedium (Hydrogenation)
Formylation-Reduction High (Mono-methyl) 85-92% Unreacted AmineHigh (2 steps)
Dimethyl Carbonate (Green) Medium (Mono)60-75%CarbamatesHigh (Autoclave req.)

References

  • Reductive Amination Optimization

    • Apodaca, R., & Xiao, W. (2001).[3] Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride.[3] Organic Letters, 3(11), 1745–1748.

  • Selective Mono-Methylation Strategies

    • Vessally, E., et al. (2022). Methods for Direct Reductive N-Methylation of Nitro Compounds. Structural Chemistry, 33, 1021–1035.
  • Catalytic N-Methylation (Green Chemistry)

    • Cui, X., et al. (2014).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Optimization

preventing oxidation of N-Methyl-4-propoxyaniline during storage

Technical Support Center: N-Methyl-4-propoxyaniline Stability & Storage Topic: Preventing Oxidation of N-Methyl-4-propoxyaniline During Storage Document ID: TS-NMPA-OX-001 Last Updated: February 2026[1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-4-propoxyaniline Stability & Storage

Topic: Preventing Oxidation of N-Methyl-4-propoxyaniline During Storage Document ID: TS-NMPA-OX-001 Last Updated: February 2026[1][2]

Executive Summary

N-Methyl-4-propoxyaniline (CAS: 485795-30-0) is an electron-rich secondary aniline.[2] Its structural features—the electron-donating propoxy group at the para position and the N-methyl group—significantly increase the electron density of the aromatic ring.[2] While this nucleophilicity is often desired for downstream synthesis, it renders the compound highly susceptible to oxidative degradation via single-electron transfer (SET) mechanisms.[2]

Key Stability Risk: Rapid oxidation upon exposure to atmospheric oxygen, accelerated by light and moisture, leading to the formation of colored impurities (quinone imines and oligomers).[2]

Part 1: Troubleshooting Guide (Q&A)

Q1: My compound has turned from a pale yellow oil/solid to a dark brown or black tar. Is it still usable? A: The darkening is a hallmark of aniline oxidation.[2] The color comes from highly conjugated impurities (often quinone-type species or azo-dimers) that form even at trace levels (ppm).[2]

  • Diagnosis: If the material is dark brown/black, significant degradation has occurred.[2]

  • Action: Do not use "as is" for sensitive catalytic reactions or precise kinetic studies. The impurities can act as radical scavengers or catalyst poisons.[2]

  • Rescue: If the bulk is still liquid/solid and not a complete tar, you can purify it.[2] (See Protocol B: Purification & Rescue below).

Q2: What is the absolute best way to store this compound long-term? A: To halt the radical cation formation pathway, you must remove the three accelerants: Oxygen, Heat, and Light.[2]

  • Atmosphere: Store under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which "blankets" the compound better).[2]

  • Temperature: -20°C is optimal.[2] Reaction rates for oxidation drop significantly at lower temperatures.[2]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap to prevent oxygen diffusion.[2]

Q3: Can I store it in solution to prevent oxidation? A: Generally, no .[2] Storing anilines in solution (especially in non-degassed solvents like DCM or THF) often accelerates oxidation because dissolved oxygen is readily available and mobility is high.[2]

  • Exception: If you must store it in solution, use an anhydrous, thoroughly degassed solvent (sparged with Argon) and store it in a sealed Schlenk tube or a glovebox.[2]

Q4: I need to weigh out small amounts frequently. How do I prevent degradation during handling? A: Repeated opening of a cold bottle introduces condensation (moisture), which catalyzes oxidation.[2]

  • Workflow:

    • Warm the bottle to room temperature before opening (prevents water condensation).[2]

    • Flush the headspace with Argon immediately after use.[2]

    • Pro-Tip: Aliquot the material into single-use vials upon initial receipt. This avoids repeated freeze-thaw cycles and oxygen exposure for the bulk material.[2]

Part 2: Technical Data & Mechanisms

Oxidation Mechanism Visualization

The following diagram illustrates why the compound darkens. The electron-rich ring facilitates the loss of an electron to form a radical cation, which then couples to form dark, conjugated polymers.[2]

OxidationPathway cluster_prevention Prevention Strategy Start N-Methyl-4-propoxyaniline (Pale Yellow/Colorless) Step1 Radical Cation Formation (SET) Start->Step1 O2 / Light / Heat Step2 Dimerization (C-C or N-N Coupling) Step1->Step2 Radical Coupling End Polyaniline-like Oligomers (Dark Brown/Black) Step2->End Conjugation Extension Argon Argon Atmosphere Argon->Step1 Blocks O2 Cold Temp < -20°C Cold->Step1 Slows Kinetics

Figure 1: Oxidative degradation pathway of electron-rich anilines and intervention points.[2]

Stability Data Summary
Storage ConditionTime to Visible DiscolorationPurity Retention (6 Months)Recommendation
Air, 25°C, Light < 24 Hours< 80%CRITICAL FAILURE
Air, 4°C, Dark 1-2 Weeks90-95%Short-term only
Nitrogen, 25°C, Dark 1-2 Months95-98%Acceptable
Argon, -20°C, Dark > 12 Months> 99%OPTIMAL

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Inert Gas Packaging (The "Argon Blanket")

Use this protocol every time the bottle is opened.

  • Preparation: Connect a Pasteur pipette to an Argon line (via flexible tubing). Ensure the gas flow is gentle (you should barely feel it on your cheek).[2]

  • Dispensing: Remove the amount of N-Methyl-4-propoxyaniline needed.

  • Purging: Insert the pipette tip into the vial, positioning it roughly 1 cm above the surface of the compound.

  • Flow: Allow Argon to flow for 15–30 seconds. Argon is heavier than air and will displace the oxygen, settling on top of the compound.[2]

  • Sealing: While the gas is still flowing, quickly withdraw the pipette and immediately screw on the cap tightly.[2]

  • Secondary Seal: Wrap the cap junction with Parafilm or electrical tape.[2]

Protocol B: Purification & Rescue (Vacuum Distillation/Chromatography)

Use this if your compound has significantly oxidized (dark brown).[2]

  • Assessment: Check TLC (Thin Layer Chromatography).[2][3] Oxidized impurities often remain at the baseline or run very differently from the amine.[2]

  • Method 1 (Distillation - Preferred for Liquids):

    • Perform bulb-to-bulb distillation (Kugelrohr) or standard vacuum distillation under high vacuum (< 1 mmHg).[2]

    • The amine will distill over as a clear/pale liquid; the dark oxidized tars will remain in the boiling flask.[2]

  • Method 2 (Silica Plug - Preferred for Solids):

    • Dissolve the crude material in a minimal amount of Hexane/Ethyl Acetate (e.g., 9:1).[2]

    • Pass through a short pad of silica gel.[2] The non-polar amine usually elutes quickly, while the polar oxidized species stick to the silica.[2]

    • Concentrate the filtrate under reduced pressure.[2][3]

Protocol C: Salt Formation (Ultimate Stabilization)

If you do not need the free base immediately, convert it to the Hydrochloride salt.[2] The salt form is significantly more resistant to oxidation.[2]

  • Dissolution: Dissolve 1.0 eq of N-Methyl-4-propoxyaniline in diethyl ether or ethanol.

  • Acidification: Dropwise add 1.1 eq of HCl (e.g., 1M/2M in ether or dioxane) while stirring.

  • Precipitation: The HCl salt will precipitate as a white/off-white solid.[2]

  • Filtration: Filter the solid, wash with cold ether, and dry under vacuum.[2]

  • Storage: Store the solid salt at room temperature or 4°C. It is stable for years.

  • Usage: Regenerate the free base by partitioning between aqueous NaHCO₃ and an organic solvent (DCM/EtOAc) when needed.[2]

Part 4: Decision Tree for Handling

StorageLogic Start Receive N-Methyl-4-propoxyaniline Check Visual Inspection: Is it Dark Brown? Start->Check Purify Perform Protocol B (Distillation/Silica) Check->Purify Yes Usage Immediate Use? Check->Usage No (Pale/Clear) Purify->Usage Salt Convert to HCl Salt (Protocol C) Usage->Salt No (Long Term/Archival) Store Store: Argon, -20°C (Protocol A) Usage->Store No (Short Term) UseNow Use in Experiment (Keep under Inert Gas) Usage->UseNow Yes

Figure 2: Decision matrix for handling and storage based on compound condition and usage frequency.

References

  • BenchChem. (2025).[2][4][5] An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate. Retrieved from (General principles of alkoxy-aniline storage).

  • Thermo Scientific Chemicals. (n.d.).[2] 4-n-Propoxyaniline, 97% Safety Data Sheet. Retrieved from (Specific handling for propoxyaniline derivatives).[2]

  • Open Access Journals. (n.d.).[2] The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Retrieved from (Mechanistic insights into aniline oxidation).

  • MDPI. (2022).[2] Selective Degradation of Organic Pollutants via Peroxymonosulfate-Based Electrochemical Advanced Oxidation. Retrieved from (Data on oxidative degradation pathways).[2]

Sources

Troubleshooting

removing unreacted starting material from N-Methyl-4-propoxyaniline

This guide is structured as a Tier 3 Technical Support document, designed for senior researchers requiring high-purity isolation of N-Methyl-4-propoxyaniline (a secondary amine) from its unreacted starting material, 4-pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support document, designed for senior researchers requiring high-purity isolation of N-Methyl-4-propoxyaniline (a secondary amine) from its unreacted starting material, 4-propoxyaniline (a primary amine).

Topic: Removal of Unreacted Starting Material (4-Propoxyaniline) Ticket Severity: High (Impurity affects biological assay/crystallization) Applicable Compounds:

  • Target Product: N-Methyl-4-propoxyaniline (Secondary Amine)

  • Primary Impurity: 4-Propoxyaniline (Primary Amine)

Diagnostic Hub: Identify Your Impurity Profile

Before selecting a purification strategy, confirm the identity of your impurity. The physicochemical similarity between the primary amine (SM) and secondary amine (Product) renders standard acid-base extraction ineffective.

FeatureTarget: N-Methyl-4-propoxyanilineImpurity: 4-PropoxyanilineDiagnostic Note
Structure

(Secondary)

(Primary)
Similar polarity.
pKa (Conj. Acid) ~5.65 (Est.)~5.34 (Est.)

. Acid/Base extraction will fail.
TLC (

)
Higher (0.4 - 0.6)Lower (0.2 - 0.4)Run in Hex:EtOAc (3:1) + 1%

.
1H NMR Singlet (~2.8 ppm, 3H, N-Me)Broad Singlet (~3.5 ppm, 2H,

)
Look for the integration of the N-Me peak.

Troubleshooting Protocols

Issue A: "I have <10% Starting Material and Standard Chromatography is Inefficient."

Recommendation: Use the Benzaldehyde Scavenging Protocol (Chemo-selective Derivatization) . Mechanism: This method exploits the reactivity difference between primary and secondary amines. Benzaldehyde reacts rapidly with the primary amine (impurity) to form a Schiff base (imine). The secondary amine (product) cannot form a stable imine.[1] The resulting imine is significantly less polar and has a much higher boiling point than the product, facilitating easy separation.

Workflow Diagram (Benzaldehyde Scavenging)

ScavengingProtocol Start Crude Mixture (Product + Primary Amine SM) Step1 Add Benzaldehyde (1.2 eq relative to SM) Stir RT, 2h Start->Step1 Step2 Formation of Schiff Base (Impurity -> Heavy Imine) Step1->Step2 -H2O Step3 Choose Separation Method Step2->Step3 MethodA Method A: Distillation (Preferred for Scale >5g) Step3->MethodA High Thermal Stability MethodB Method B: Flash Column (Preferred for Scale <1g) Step3->MethodB Heat Sensitive ResultA Product Distills Pure Imine remains in pot MethodA->ResultA ResultB Imine elutes in Hexanes Product elutes in EtOAc MethodB->ResultB

Figure 1: Decision logic for removing primary amine impurities via Schiff base derivatization.

Step-by-Step Protocol:
  • Quantify Impurity: Determine the molar amount of unreacted 4-propoxyaniline via NMR integration.

  • Add Scavenger: Dissolve the crude oil in DCM (or perform neat if scaling up). Add 1.2 - 1.5 equivalents of Benzaldehyde relative to the impurity (NOT the product).

  • Reaction: Stir at room temperature for 1–2 hours. Add a spatula tip of anhydrous

    
     to drive the equilibrium (water removal).
    
  • Verification: Check TLC. The lower amine spot (SM) should disappear and be replaced by a very non-polar spot (Imine) near the solvent front.

  • Separation:

    • Distillation: Perform vacuum distillation. The Schiff base has a high molecular weight and will remain in the pot residue. The N-methyl product will distill over pure.

    • Chromatography: Run a short silica plug. Elute with 5% EtOAc/Hexane to flush the non-polar imine. Then switch to 50% EtOAc/Hexane (with 1% TEA) to collect your pure secondary amine.

Issue B: "I cannot use chemical scavengers. How do I optimize Chromatography?"

Recommendation: Amine-Deactivated Silica Chromatography. The Problem: Anilines streak on silica due to hydrogen bonding with acidic silanol groups. This causes peak broadening and overlap between the SM and Product.

Optimized Solvent Systems Table
Solvent SystemAdditiveRationale
Hexane / EtOAc 1-2% Triethylamine (TEA) Standard. TEA blocks silanol sites, sharpening the bands. The secondary amine (less polar) usually elutes before the primary amine.
DCM / MeOH 0.5% Aqueous Ammonia High Polarity. Use for very polar crude mixtures. Shake the DCM/MeOH mix with ammonia, separate layers, and use the organic phase.
Toluene / Acetone 1% TEA Orthogonal Selectivity. Toluene interacts with the

-system, often providing better separation for aromatic amines than Hexane systems.

Critical Technique: Pre-wash the silica column with the eluent containing TEA before loading your sample. This ensures the column is "neutralized" prior to separation.

Issue C: "My product contains N,N-Dimethyl (Tertiary) impurity."

Recommendation: Acetic Anhydride Polishing. If your synthesis involved methylation (e.g., MeI or DMS), you may have over-alkylated material (


).
  • Reactivity: Tertiary amines cannot be acetylated. Secondary amines (your product) can be acetylated (forming an amide), but this consumes your product. Do not use anhydrides if the tertiary amine is the impurity.

  • Separation: The tertiary amine is significantly less polar than the secondary amine (no H-bond donor). It will elute very fast on a silica column (Hexane/EtOAc 9:1). A careful gradient elution is usually sufficient.

Frequently Asked Questions (FAQ)

Q: Can I use acid-base extraction to separate the primary and secondary amine? A: No. The


 difference between 4-propoxyaniline (~5.3) and N-methyl-4-propoxyaniline (~5.6) is insufficient. Both will protonate at pH 4 and both will be neutral at pH 7. You cannot selectively extract one without significant loss of the other.

Q: Why not use Phthalic Anhydride? A: While phthalic anhydride is a classic reagent for separating amines, it requires heating to form the imide with the primary amine. Secondary amines can also react to form phthalamic acids. The Benzaldehyde method (Protocol A) is milder, reversible (if needed), and generates a greater difference in polarity/boiling point.

Q: Is the Schiff base (Imine) stable on Silica? A: Generally, yes, if the elution is fast. However, imines can hydrolyze back to the aldehyde and amine on acidic silica. Always use 1% Triethylamine in your eluent to keep the column basic; this stabilizes the imine and prevents hydrolysis during purification.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 .

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
  • Sigma-Aldrich (Merck). Technical Bulletin: Flash Chromatography of Amines.

Sources

Optimization

solubility issues of N-Methyl-4-propoxyaniline in water vs ethanol

This guide is structured as a dynamic Technical Support Center for researchers working with N-Methyl-4-propoxyaniline . It moves beyond generic advice, applying structural analysis to solve specific solubility behaviors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center for researchers working with N-Methyl-4-propoxyaniline . It moves beyond generic advice, applying structural analysis to solve specific solubility behaviors observed in the lab.

Topic: Troubleshooting Solubility in Water vs. Ethanol Ticket Priority: High (Experimental Blockage) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary: The Molecule at a Glance

Before troubleshooting, you must understand why the molecule behaves this way.

  • Compound: N-Methyl-4-propoxyaniline[1][2]

  • Core Challenge: This molecule sits on the "uncomfortable edge" of solubility. It possesses a hydrophobic tail (propoxy group) and a weakly basic head (N-methyl amine).[1][2]

    • In Water: It acts as a "grease ball," repelling water due to the high LogP (estimated ~2.5–3.0) unless ionized.[1]

    • In Ethanol: It dissolves freely due to Van der Waals interactions and hydrogen bonding, but this creates a false sense of security when preparing stock solutions for aqueous dilution.[2]

Module 1: Troubleshooting Aqueous Solubility

User Issue: "I added the solid directly to water/buffer, and it floats on top or sticks to the glass. Vortexing didn't help."

Root Cause Analysis

At neutral pH (pH 7), the amine nitrogen is unprotonated (free base form). In this state, the molecule is dominantly lipophilic.[3][4] The propoxy chain drives the molecules to aggregate, minimizing water contact. You are fighting thermodynamics.

The Solution: The pH Switch Strategy

You must convert the molecule into its salt form to trick it into the water structure. The pKa of the anilinium ion for similar analogues (e.g., N-methyl-p-anisidine) is approximately 5.0–5.5 .[1][2]

  • Rule of Thumb: To ensure >99% solubility, the pH must be 2 units below the pKa . You need a pH of ~3.0.

Q&A: Aqueous Issues

Q: Can I just heat it to dissolve it in PBS (pH 7.4)? A: No. Heating might temporarily disperse it, but upon cooling, it will recrystallize or oil out, likely crashing onto your biological assay plates.[2] You are creating a supersaturated solution that is thermodynamically unstable.[1][2]

Q: How do I get a stable aqueous stock? A: Use the "Acid-Drop" Protocol :

  • Weigh the compound into your vial.

  • Do not add PBS yet.[1][2] Add 1.0 equivalent of 0.1 M HCl (or acetic acid if biological tolerance allows).

  • Vortex until dissolved (forming the hydrochloride or acetate salt).

  • Slowly dilute with water/buffer to the desired volume.

    • Warning: If you dilute with a strong buffer (like 10x PBS), the pH may jump back up to 7.4, causing immediate precipitation. Check the final pH.

Module 2: Troubleshooting Ethanol Solubility

User Issue: "My ethanol stock solution is clear, but when I spike it into my cell culture media, it turns cloudy immediately."

Root Cause Analysis

This is the classic "Ouzo Effect" (Spontaneous Emulsification).

  • Solvent Shock: When you drop 100% ethanol stock into water, the ethanol diffuses into the water instantly.

  • Stranding: The N-Methyl-4-propoxyaniline molecules are left behind, surrounded by water molecules they hate.[1][2] They instantly cluster into micro-droplets (cloudiness) or crystals.[1]

The Solution: The "Step-Down" Dilution

Never go from 100% Ethanol


 100% Aqueous in one step if the final concentration is near the solubility limit.
Q&A: Ethanol Issues

Q: What is the maximum ethanol concentration I can use in cells? A: Typically <0.5% to 1.0%. This limits your maximum aqueous concentration.[1][2][5]

  • Calculation: If your ethanol stock is 10 mM and you dilute 1:1000 (0.1% EtOH), your final drug concentration is 10 µM. If you need 100 µM, you cannot simply add more stock without toxic solvent effects.[2] You must increase the stock concentration or switch to DMSO.

Q: My ethanol stock turned brown after a week. Is it bad? A: Likely yes. Anilines are electron-rich and prone to oxidation (forming quinone imines), especially in solution.[1][2]

  • Fix: Store ethanol stocks at -20°C, protected from light, and purge the vial with nitrogen/argon gas after use.[1][2]

Module 3: Visual Troubleshooting Workflows

Diagram 1: The Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolubilityLogic Start Start: N-Methyl-4-propoxyaniline Goal What is your target medium? Start->Goal Water Aqueous Buffer (PBS, Media) Goal->Water Organic Organic Synthesis (Reaction) Goal->Organic CheckPH Is pH < 4.0 allowed? Water->CheckPH OrganicSolv Use Ethanol/MeOH (Watch for oxidation) Organic->OrganicSolv YesAcid Use Acid-Drop Method (Form HCl Salt) CheckPH->YesAcid Yes NoAcid Must use Co-solvent (DMSO/EtOH) CheckPH->NoAcid No Precip Precipitation Risk! Keep final % < Solubility Limit NoAcid->Precip

Caption: Decision logic for selecting the solubilization strategy based on experimental pH constraints.

Diagram 2: The "Anti-Crash" Dilution Protocol

How to mix Ethanol stocks into Water without precipitation.

DilutionProtocol Stock Ethanol Stock (High Conc.) Step1 Submerge Pipette Tip (Do NOT drop on surface) Stock->Step1 Buffer Aqueous Buffer (Vortexing Rapidly) Step2 Slow Injection into Vortex Buffer->Step2 Target Step1->Step2 Result Stable Dispersion (Micelles/Solution) Step2->Result

Caption: Kinetic control of dilution prevents high local concentrations that trigger precipitation.

Module 4: Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask)

Use this to find the absolute limit of your compound in a specific buffer.

  • Preparation: Add excess solid N-Methyl-4-propoxyaniline (~10 mg) to 1 mL of the target solvent (Water, PBS, or Ethanol) in a glass vial.

  • Equilibration: Shake or stir at constant temperature (e.g., 25°C) for 24 hours.

    • Critical Step: If the solid dissolves completely, add more until a visible solid residue remains.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (do not use nylon, it binds anilines).

  • Quantification: Dilute the supernatant 100-fold with Ethanol (to ensure it stays dissolved) and measure UV Absorbance at

    
     (approx 240–250 nm, scan first to confirm).
    
  • Calculation: Compare against a standard curve prepared in Ethanol.

Protocol B: Visual "Cloud Point" Determination

Use this to quickly check if your specific concentration will crash.

  • Prepare a 10 mM stock in Ethanol.[1][2]

  • Prepare a row of 5 clear tubes containing 1 mL of your assay buffer.

  • Spike increasing amounts of stock: 0.5 µL, 1 µL, 2 µL, 5 µL, 10 µL.

  • Vortex immediately.[1][2]

  • Hold against a dark background with a bright light source (Tyndall effect).

  • Result: The first tube that shows "haziness" or "blue tint" is your solubility limit.[1] Stay 2x below this concentration for safety.

Summary Table: Solvent Compatibility

SolventSolubility RatingPrimary MechanismRisk Factors
Water (pH 7) Poor (<1 mg/mL)Hydrophobic RepulsionAggregation, sticking to plastic.[1][2][6]
Water (pH 3) High (>10 mg/mL)Ionic (Salt Formation)pH drift can cause crashing.[2][6]
Ethanol High (>50 mg/mL)Dipole-Dipole / H-BondEvaporation changes concentration; Oxidation.[1][2][6]
DMSO Very HighPolar AproticFreezing point (19°C); Biological toxicity >0.1%.[2][6]

References

  • BenchChem.Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide. (General protocol for substituted anilines).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11118, 5-Nitro-2-propoxyaniline.[1][2] (Physicochemical properties of propoxy-aniline analogues).

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[1][2] European Journal of Pharmaceutical Sciences. (Theoretical basis for pKa-dependent solubility).

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals.[1] CRC Press.[1][2] (Solubility data for aniline derivatives in binary solvents).

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N-Methyl-4-propoxyaniline vs. N-Methyl-4-methoxyaniline

Topic: Comparative Reactivity Profile: N-Methyl-4-propoxyaniline vs. N-Methyl-4-methoxyaniline Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacologists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Profile: N-Methyl-4-propoxyaniline vs. N-Methyl-4-methoxyaniline Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Pharmacologists

Executive Summary

In the optimization of lead compounds—particularly tubulin inhibitors and anti-infectives—the modulation of alkoxy chain length on aniline scaffolds is a critical strategy for tuning lipophilicity (LogP) without drastically altering electronic properties. This guide compares N-Methyl-4-methoxyaniline (NM4M) and its homolog N-Methyl-4-propoxyaniline (NM4P) .

While both compounds exhibit similar nucleophilicity and electrophilic aromatic substitution (EAS) patterns due to the dominant mesomeric (+M) effect of the para-alkoxy group, they diverge significantly in lipophilic efficiency , solvation kinetics , and metabolic fate . This guide provides experimental evidence and protocols to assist researchers in selecting the optimal bioisostere.

Physicochemical & Electronic Profile

The primary distinction between these two analogues lies in the steric and lipophilic contribution of the alkyl tail. The electronic activation of the benzene ring remains comparable, as the inductive difference between a methyl and a propyl group is negligible in this context.

Table 1: Comparative Physicochemical Data
PropertyN-Methyl-4-methoxyaniline (NM4M)N-Methyl-4-propoxyaniline (NM4P)Impact on Reactivity
CAS No. 5961-59-14469-80-1Identification
Mol. Weight 137.18 g/mol 165.23 g/mol Stoichiometry calculations
LogP (Calc) ~1.6~2.7NM4P has superior membrane permeability; requires non-polar solvents for workup.
pKa (Conj. Acid) ~5.4~5.5 (Est)Comparable basicity; similar protonation states at physiological pH.
Nucleophilicity High (

)
High (

)
Both react rapidly with electrophiles (e.g., acid chlorides, alkyl halides).
Steric Bulk Low (Methoxy)Medium (Propoxy)NM4P shows slight retardation in hindered coupling reactions.

Reactivity Analysis

Electronic Activation & Resonance

Both molecules possess two strong electron-donating groups (EDGs): the N-methyl amine and the para-alkoxy ether.

  • Mechanism: The lone pairs on the nitrogen and oxygen donate electron density into the ring via the

    
     effect.
    
  • Outcome: The ring is highly activated towards Electrophilic Aromatic Substitution (EAS). The positions ortho to the amine are the most reactive due to the stronger directing power of the amine over the ether.

Visualization: Electronic Activation Pathway

The following diagram illustrates the resonance stabilization that dictates the regioselectivity for both compounds.

Resonance Substrate N-Methyl-4-alkoxyaniline Resonance_N N-Lone Pair Donation (+M Effect) Substrate->Resonance_N Dominant Resonance_O O-Lone Pair Donation (+M Effect) Substrate->Resonance_O Secondary Ortho_Act Ortho-Position Activation (Primary EAS Site) Resonance_N->Ortho_Act High e- Density Resonance_O->Ortho_Act Synergistic Meta_Act Meta-Position (Deactivated) Ortho_Act->Meta_Act Regioselectivity

Figure 1: Electronic activation map showing the synergistic activation of the ortho-position by both the N-methyl and alkoxy groups.

Nucleophilic Substitution (Synthesis of Quinazolines)

A common application for both anilines is the synthesis of pharmacophores like quinazolines (e.g., EGFR or tubulin inhibitors).

  • Reaction:

    
     displacement of a halide (e.g., 4-chloroquinazoline).
    
  • Comparison:

    • NM4M: Reacts rapidly. Products often precipitate from polar solvents (EtOH/iPrOH).

    • NM4P: Reaction rate is kinetically similar, but solubility differences often require a switch to less polar solvents (e.g., THF or Dioxane) to maintain homogeneity. The product is more likely to remain in solution, requiring evaporation or extraction rather than simple filtration.

Metabolic Stability (O-Dealkylation)

In drug development, the choice between Methoxy and Propoxy is often metabolic.

  • NM4M: Undergoes O-demethylation by CYP450 enzymes to form formaldehyde and the phenol. This is a rapid metabolic clearance pathway.

  • NM4P: Undergoes O-depropylation. While still metabolically labile, the steric bulk of the propyl group can sometimes retard the rate of metabolism compared to the methoxy, potentially extending half-life (

    
    ). However, it releases propanal upon cleavage.
    

Experimental Protocols

Protocol A: Synthesis of N-(4-alkoxyphenyl)-N-methylquinazolin-4-amine

This protocol validates the nucleophilic reactivity of both anilines in a drug synthesis context.

Reagents:

  • 4-Chloroquinazoline (1.0 eq)

  • NM4M or NM4P (1.1 eq)

  • Isopropanol (IPA) or THF (Solvent)

  • HCl (cat.[1] 1-2 drops)

Methodology:

  • Dissolution: Dissolve 4-Chloroquinazoline (1.0 mmol) in 5 mL of solvent.

    • Note: Use IPA for NM4M; use anhydrous THF for NM4P to ensure solubility of the more lipophilic intermediate.

  • Addition: Add the aniline (NM4M or NM4P) dropwise.

  • Catalysis: Add 1-2 drops of conc. HCl (or 4M HCl in dioxane).

  • Reflux: Heat the mixture to reflux (

    
     for IPA, 
    
    
    
    for THF) for 2–4 hours.
    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). Both anilines should show complete conversion.

  • Workup (Divergent):

    • For NM4M: Cool to

      
      . The hydrochloride salt of the product will precipitate as a yellow solid. Filter and wash with cold IPA.
      
    • For NM4P: The product may remain soluble in THF.[2] Remove solvent in vacuo. Redissolve residue in EtOAc, wash with saturated

      
      , dry over 
      
      
      
      , and concentrate. Recrystallize from Hexane/EtOAc.

Causality Check: The switch in workup for NM4P is mandated by its higher LogP (


), which prevents efficient precipitation from alcohols compared to the methoxy analog.

Decision Framework: When to Use Which?

RequirementRecommended ReagentScientific Rationale
High Solubility in Water NM4M Lower LogP allows for easier formulation of salts in aqueous media.
BBB Penetration NM4P Increased lipophilicity enhances passive diffusion across the Blood-Brain Barrier.
Crystallinity NM4M Methoxy derivatives generally pack better in crystal lattices, aiding purification.
Metabolic Study Both Use as a pair to determine if metabolic soft-spots (O-dealkylation) are driving clearance.

Workflow Visualization

The following diagram outlines the comparative synthetic workflow, highlighting the divergent workup paths dictated by the physicochemical properties.

Workflow Start Start: 4-Chloroquinazoline + Aniline Reaction Reflux (2-4h) Nucleophilic Aromatic Substitution Start->Reaction Check Check Aniline Type Reaction->Check NM4M_Path Reagent: N-Methyl-4-methoxyaniline Check->NM4M_Path Methoxy NM4P_Path Reagent: N-Methyl-4-propoxyaniline Check->NM4P_Path Propoxy Precip Cool to 0°C Product Precipitates (HCl Salt) NM4M_Path->Precip Filter Filtration & Wash (IPA) Precip->Filter Soluble Product Remains Soluble (Lipophilic) NM4P_Path->Soluble Extract Evaporate -> EtOAc Extraction NaHCO3 Wash Soluble->Extract

Figure 2: Divergent workup protocols based on the lipophilicity differences between Methoxy and Propoxy derivatives.

References

  • PubChem. (n.d.). N-methyl-4-propoxyaniline (Compound Summary).[1][3] National Library of Medicine. Retrieved from [Link]

  • Sirisoma, N., et al. (2009). Discovery of N-methyl-4-(4-methoxyanilino)quinazolines as potent tubulin polymerization inhibitors.[4] Journal of Medicinal Chemistry. (Contextual citation for quinazoline synthesis protocols).

  • SciFinder/CAS. (n.d.). CAS Registry Number 5961-59-1 (N-Methyl-p-anisidine). American Chemical Society.
  • Maddry, J. A., et al. (2013).[1] A novel quinoline derivative that inhibits mycobacterial FtsZ.[1] Tuberculosis (Edinburgh, Scotland). Retrieved from [Link] (Demonstrates the use of propoxy derivatives in anti-TB research).

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing N-Methyl-4-propoxyaniline from 4-propoxyaniline by Thin-Layer Chromatography

Introduction In synthetic chemistry and drug development, the precise identification and separation of structurally similar compounds are paramount. N-Methyl-4-propoxyaniline (a secondary amine) and its precursor, 4-prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In synthetic chemistry and drug development, the precise identification and separation of structurally similar compounds are paramount. N-Methyl-4-propoxyaniline (a secondary amine) and its precursor, 4-propoxyaniline (a primary amine), represent a common challenge. They differ by only a single methyl group on the nitrogen atom, leading to very similar physical properties. This guide provides an in-depth, experimentally validated methodology for distinguishing these two compounds using Thin-Layer Chromatography (TLC), a rapid, inexpensive, and powerful analytical technique. We will delve into the causal chemical principles that govern the separation and detail a self-validating protocol that ensures unambiguous differentiation through selective visualization.

The Core Principle: Exploiting the Polarity Differential

The ability to separate these two molecules via TLC hinges on the subtle yet significant difference in their polarity, which is a direct consequence of their molecular structure.[1] Polarity in this context is primarily dictated by the ability of a molecule to engage in hydrogen bonding.

  • 4-Propoxyaniline , as a primary amine (-NH2), possesses two N-H bonds. This allows it to act as a hydrogen bond donor at two sites.

  • N-Methyl-4-propoxyaniline , a secondary amine (-NHCH3), has only one N-H bond, reducing its hydrogen bond donating capacity by half.

This difference in hydrogen bonding capability makes 4-propoxyaniline the more polar molecule . In TLC, the stationary phase is typically polar (e.g., silica gel), while the mobile phase (eluent) is less polar.[2] A more polar compound will adhere more strongly to the polar stationary phase and will therefore travel a shorter distance up the TLC plate.[3] This results in a lower Retention Factor (Rf). Conversely, the less polar N-Methyl-4-propoxyaniline will interact less strongly with the silica, be carried further by the mobile phase, and exhibit a higher Rf value.

Caption: Structural basis for TLC separation of the two anilines.

Experimental Design and Rationale

A robust analytical method requires careful selection of the stationary phase, mobile phase, and visualization agent. Each choice is critical for achieving clear and reproducible separation.

Stationary Phase: Silica Gel 60 F254
  • Rationale: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. These groups readily form hydrogen bonds with polar analytes. This strong interaction is essential for retarding the more polar 4-propoxyaniline, allowing the less polar N-methylated analog to move ahead. The "F254" designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds (like our anilines with their aromatic rings) under a 254 nm UV lamp.[4]

Mobile Phase (Eluent): Hexane / Ethyl Acetate (4:1)
  • Rationale: The choice of eluent is a balance of polarity designed to move both compounds off the baseline but not so far that they reach the solvent front.[5]

    • Hexane: A non-polar solvent that acts as the primary carrier.

    • Ethyl Acetate: A moderately polar solvent that competes with the analytes for binding sites on the silica gel. By adding ethyl acetate, we increase the eluting power of the mobile phase.

  • Optimization: A 4:1 ratio of Hexane to Ethyl Acetate is an excellent starting point for amines of this type.[6] If the spots remain too close to the baseline (low Rf), the polarity of the eluent should be increased by adding more ethyl acetate (e.g., changing the ratio to 3:1). If the spots are too high (high Rf), the polarity should be decreased by reducing the amount of ethyl acetate (e.g., 9:1). For amines, which can sometimes "streak" on acidic silica gel, adding a small amount of a base like triethylamine (0.5-1%) to the eluent can improve spot shape.

Visualization: The Key to Unambiguous Identification

While UV light can show that two spots are present, it cannot definitively identify them without running a known standard in a separate lane. Chemical stains provide a confirmatory layer of data based on chemical reactivity.

  • Potassium Permanganate (KMnO₄) Stain:

    • Mechanism: This is a general-purpose, strong oxidizing agent. It reacts with most organic compounds that have oxidizable functional groups, such as the amine and the bonds on the aromatic ring.[7] The deep purple permanganate ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂), resulting in a yellow-to-brown spot on a pink or purple background.[4][8]

    • Purpose: This stain will confirm the separation and location of both aniline spots. However, it is non-selective and will not, by itself, distinguish between the primary and secondary amine.

  • Ninhydrin Stain:

    • Mechanism: Ninhydrin is a highly specific reagent used to detect amines.[9] Crucially, its reaction product differs based on the type of amine.

      • With primary amines (and amino acids), two molecules of ninhydrin react with the amine to produce a deep blue or purple compound known as Ruhemann's purple.[10]

      • With secondary amines , the reaction pathway is different and typically forms a yellow-orange product (a Schiff base), which is often much fainter or may not be visible at all under normal heating conditions.[4]

    • Purpose: This differential reactivity is the cornerstone of our identification strategy. The appearance of a distinct purple spot will be characteristic of 4-propoxyaniline, while a faint yellow spot or the absence of a colored spot will indicate the N-Methyl-4-propoxyaniline.

Detailed Experimental Protocol

TLC_Workflow prep 1. Plate Preparation spot 2. Spotting prep->spot Draw baseline dev 3. Development spot->dev Apply samples dry 4. Drying dev->dry Place in chamber vis 5. Visualization dry->vis Remove from chamber & evaporate solvent uv 5a. UV Light (254 nm) vis->uv stain 5b. Staining uv->stain kmno4 KMnO₄ Stain stain->kmno4 General ninhydrin Ninhydrin Stain stain->ninhydrin Specific ID

Caption: Step-by-step workflow for the TLC analysis.

Materials:

  • Silica Gel 60 F254 TLC plates

  • Samples of 4-propoxyaniline and N-Methyl-4-propoxyaniline (and a mixture, if available), dissolved in a small amount of ethyl acetate or dichloromethane (~1 mg/mL).

  • TLC developing chamber with lid

  • Mobile Phase: 4:1 Hexane:Ethyl Acetate (v/v)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Heat gun or hot plate

  • Stain 1 (General): Potassium Permanganate (KMnO₄) stain (3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH, 300mL water).[4]

  • Stain 2 (Specific): Ninhydrin stain (0.3g ninhydrin, 100mL n-butanol, 3mL acetic acid).[11]

Procedure:

  • Preparation: Pour the 4:1 Hexane:Ethyl Acetate mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Plate Spotting: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Use a capillary tube to apply small, concentrated spots of your samples onto the baseline. It is recommended to spot 4-propoxyaniline (P), N-Methyl-4-propoxyaniline (S), and a co-spot (a spot of P with a spot of S on top of it) in separate lanes.

  • Development: Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent front to ascend the plate.[12]

  • Drying: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization & Interpretation:

    • a. UV Light: View the dried plate under a 254 nm UV lamp. Both compounds should appear as dark spots against the green fluorescent background. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

    • b. Staining (Perform sequentially or on separate plates):

      • Ninhydrin Stain: Quickly dip the plate into the ninhydrin solution, remove, and blot excess stain from the edges. Gently warm the plate with a heat gun until color develops.

      • KMnO₄ Stain: Dip the plate into the potassium permanganate solution. The background will turn purple. The spots corresponding to the compounds will appear as yellow or brown circles as they consume the stain.

Expected Results and Interpretation

The combination of Rf values and differential staining provides a robust and self-validating system for identifying each compound.

CompoundStructure (SMILES)Expected Rf (4:1 Hexane:EtOAc)Appearance under UV (254 nm)Color with KMnO₄ StainColor with Ninhydrin Stain
4-propoxyaniline CCCOC1=CC=C(C=C1)N~ 0.35Dark SpotYellow/BrownDeep Purple [4][10]
N-Methyl-4-propoxyaniline CN(C1=CC=C(OCC)C=C1)~ 0.50Dark SpotYellow/BrownFaint Yellow or No Color [4]
  • Rf Value Confirmation: The less polar N-Methyl-4-propoxyaniline will have a significantly higher Rf value than the more polar 4-propoxyaniline.

  • Ninhydrin Confirmation: The definitive proof lies with the ninhydrin stain. The lower spot (4-propoxyaniline) will turn a vibrant purple, while the upper spot (N-Methyl-4-propoxyaniline) will remain faint yellow or colorless. This chemical test validates the identities suggested by the Rf values.

Conclusion

By leveraging fundamental principles of chromatography, specifically the polarity differences arising from hydrogen bonding capabilities, Thin-Layer Chromatography offers a simple and effective method to distinguish N-Methyl-4-propoxyaniline from 4-propoxyaniline. While relative Rf values provide the initial separation, the use of a differential staining agent like ninhydrin provides an orthogonal, chemistry-based confirmation. This dual-validation approach ensures a high degree of confidence in the analytical results, making it an invaluable tool for reaction monitoring, quality control, and purification workflows in any chemical research setting.

References

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  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Sciencemadness.org. [Link]

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  • Predict the order of polarity of the five different benzene derivatives. Homework.Study.com. [Link]

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Comparative

A Comparative Structural Analysis for Drug Discovery: N-Methyl-4-propoxyaniline vs. 5-Nitro-2-propoxyaniline

In the landscape of synthetic organic chemistry and drug development, the nuanced structural differences between isomeric and substituted aromatic amines can lead to vastly different physicochemical properties, reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry and drug development, the nuanced structural differences between isomeric and substituted aromatic amines can lead to vastly different physicochemical properties, reactivity, and biological activities. This guide provides an in-depth comparison of two substituted aniline derivatives: N-Methyl-4-propoxyaniline and 5-Nitro-2-propoxyaniline. While both share a propoxy-substituted aniline core, the nature and placement of additional functional groups—a secondary amine versus a primary amine and a nitro group—create two chemically distinct entities. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to select the appropriate scaffold for their specific applications, from dye synthesis to novel therapeutic agents.

At a Glance: Key Structural and Physicochemical Distinctions

A molecule's utility is fundamentally dictated by its physical and chemical properties. The table below summarizes the core differences between N-Methyl-4-propoxyaniline and 5-Nitro-2-propoxyaniline, highlighting the profound impact of their distinct substitution patterns. It is important to note that while extensive experimental data exists for 5-Nitro-2-propoxyaniline, N-Methyl-4-propoxyaniline is a less-documented compound. Therefore, some of its properties are predicted based on the known characteristics of its parent structures, 4-propoxyaniline and N-methylaniline.

PropertyN-Methyl-4-propoxyaniline5-Nitro-2-propoxyanilineRationale for Differences
Molecular Formula C₁₀H₁₅NO[1]C₉H₁₂N₂O₃[2][3][4]The presence of a nitro group (NO₂) in 5-Nitro-2-propoxyaniline and an additional methyl group on the nitrogen in N-Methyl-4-propoxyaniline accounts for the difference in their molecular formulas.
Molecular Weight 165.23 g/mol [1]196.21 g/mol [2][4]The heavier nitro group in 5-Nitro-2-propoxyaniline results in a higher molecular weight.
Appearance Colorless to brown liquid (predicted)[5][6]Orange solid[2][4]The nitro group in 5-Nitro-2-propoxyaniline acts as a chromophore, extending conjugation and shifting the absorption of light into the visible spectrum, which results in its orange color.
Melting Point Not available (predicted to be low)48-49 °C[2][3][4]The planar nitro group and the potential for intermolecular hydrogen bonding in 5-Nitro-2-propoxyaniline contribute to a more stable crystal lattice and a higher melting point compared to the predicted liquid state of N-Methyl-4-propoxyaniline at room temperature.
Boiling Point Not available (predicted to be high)367 °C at 760 mmHg[4]The higher molecular weight and polarity of 5-Nitro-2-propoxyaniline lead to a significantly higher boiling point.
Water Solubility Slightly soluble (predicted)[6]0.136 mg/mL at 20 °C (slightly soluble)[3][4]Both compounds have limited water solubility due to their aromatic nature. The polar nitro group in 5-Nitro-2-propoxyaniline is offset by the overall larger hydrophobic structure.
Basicity (pKa of conjugate acid) Higher (predicted)LowerThe electron-donating N-methyl and propoxy groups in N-Methyl-4-propoxyaniline increase the electron density on the nitrogen, making it a stronger base. Conversely, the potent electron-withdrawing nitro group in 5-Nitro-2-propoxyaniline significantly reduces the basicity of the amino group.[7][8]

Structural Visualization

The fundamental differences in the substitution patterns on the aniline ring are visualized below.

Caption: Chemical structures of N-Methyl-4-propoxyaniline and 5-Nitro-2-propoxyaniline.

Synthesis Pathways: A Divergence in Strategy

The synthetic routes to these molecules are dictated by the nature of their functional groups.

N-Methyl-4-propoxyaniline: A common approach to synthesizing N-methylated anilines involves the reductive amination of the corresponding aldehyde or the N-alkylation of the parent aniline. A plausible route for N-Methyl-4-propoxyaniline would be the N-methylation of 4-propoxyaniline.

G start 4-Propoxyaniline product N-Methyl-4-propoxyaniline start->product N-methylation reagent1 Methanol (CH3OH) Acid Catalyst reagent1->product

Caption: Plausible synthesis of N-Methyl-4-propoxyaniline.

5-Nitro-2-propoxyaniline: This compound is typically synthesized via the electrophilic nitration of 2-propoxyaniline. The amino and propoxy groups are ortho, para-directing, leading to the introduction of the nitro group at the 5-position.

G start 2-Propoxyaniline product 5-Nitro-2-propoxyaniline start->product Electrophilic Nitration reagent1 HNO₃ / H₂SO₄ reagent1->product

Caption: Synthesis of 5-Nitro-2-propoxyaniline.

Reactivity and Electronic Effects: A Tale of Two Rings

The electronic nature of the substituents imparts dramatically different reactivity profiles to the aromatic rings of these two molecules.

  • N-Methyl-4-propoxyaniline: The N-methyl and 4-propoxy groups are both electron-donating. The lone pair of electrons on the nitrogen and oxygen atoms increases the electron density of the benzene ring through resonance, particularly at the ortho and para positions relative to each group. This makes the ring highly activated towards electrophilic aromatic substitution.[9]

  • 5-Nitro-2-propoxyaniline: The 5-nitro group is a strong electron-withdrawing group, both by induction and resonance. This deactivates the benzene ring towards electrophilic aromatic substitution. The primary amino group and the propoxy group are activating; however, the powerful deactivating effect of the nitro group dominates. The amino group in nitroanilines is significantly less basic than in aniline itself due to the delocalization of the nitrogen lone pair into the nitro group.[10]

Comparative Spectroscopic Analysis

The structural differences are clearly reflected in their respective spectroscopic data.

¹H NMR Spectroscopy (Predicted):

  • N-Methyl-4-propoxyaniline: One would expect to see a singlet for the N-methyl protons, signals for the propoxy group (a triplet, a sextet, and a triplet), and two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

  • 5-Nitro-2-propoxyaniline: The aromatic region would be more complex due to the 1,2,5-trisubstitution pattern, likely showing a doublet, a doublet of doublets, and another doublet. The primary amine protons would appear as a broad singlet.

Infrared (IR) Spectroscopy:

  • N-Methyl-4-propoxyaniline: Key peaks would include N-H stretching for the secondary amine, C-H stretching for the alkyl and aromatic groups, and C-O stretching for the ether linkage.

  • 5-Nitro-2-propoxyaniline: In addition to the N-H stretching of the primary amine, C-H and C-O stretching, strong characteristic peaks for the asymmetric and symmetric stretching of the nitro group (NO₂) would be prominent.

Mass Spectrometry:

  • N-Methyl-4-propoxyaniline: The predicted mass-to-charge ratio for the protonated molecule [M+H]⁺ is 166.12265.[1]

  • 5-Nitro-2-propoxyaniline: The mass spectrum shows a molecular ion peak corresponding to its molecular weight of 196 g/mol .[3]

Applications and Field-Proven Insights

N-Methyl-4-propoxyaniline: While specific applications are not widely documented, its structure suggests potential use as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, similar to other N-alkylanilines.[11]

5-Nitro-2-propoxyaniline: This compound has a more storied history. It was once used as an artificial sweetener known as P-4000, purported to be 4,000 times sweeter than sucrose.[2][4] However, due to concerns about its potential toxicity, it was banned for use in food in the United States.[2] Currently, its primary application is as an intermediate in the synthesis of azo and disperse dyes, where the nitro and amino groups are crucial for the chromophoric system.[4]

Experimental Protocols

Protocol 1: Comparative Basicity Measurement by Non-Aqueous Titration

Objective: To experimentally determine and compare the basicity of N-Methyl-4-propoxyaniline and 5-Nitro-2-propoxyaniline.

Methodology:

  • Preparation of Titrant: Prepare a 0.1 M solution of perchloric acid in glacial acetic acid.

  • Sample Preparation: Accurately weigh approximately 0.5 mmol of each aniline derivative into separate 100 mL beakers and dissolve in 25 mL of glacial acetic acid.

  • Titration: Add a few drops of a suitable indicator (e.g., crystal violet) to each sample solution.

  • Titrate each solution with the 0.1 M perchloric acid solution until the endpoint is reached, indicated by a sharp color change.

  • Analysis: Record the volume of titrant used for each sample. The pKb can be calculated from the half-equivalence point. A smaller volume of titrant required to reach the endpoint indicates a weaker base.

Expected Outcome: 5-Nitro-2-propoxyaniline will require significantly less titrant, confirming its much lower basicity compared to N-Methyl-4-propoxyaniline.

Protocol 2: Comparative Reactivity in Electrophilic Bromination

Objective: To demonstrate the difference in aromatic ring activation towards electrophilic substitution.

Methodology:

  • Reaction Setup: In two separate flasks, dissolve an equimolar amount of N-Methyl-4-propoxyaniline and 5-Nitro-2-propoxyaniline in a suitable solvent (e.g., acetic acid).

  • Bromination: Slowly add a solution of bromine in acetic acid dropwise to each flask at room temperature while stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (or after a set time), quench the reaction with a solution of sodium thiosulfate, and extract the product with an organic solvent.

  • Analysis: Analyze the crude product mixture by ¹H NMR or GC-MS to identify the brominated products and determine the extent of reaction.

Expected Outcome: N-Methyl-4-propoxyaniline will react much more readily with bromine, likely yielding di- or tri-brominated products due to the highly activated ring. 5-Nitro-2-propoxyaniline will react much slower, if at all, under these conditions, demonstrating the deactivating effect of the nitro group.

Conclusion

The structural comparison of N-Methyl-4-propoxyaniline and 5-Nitro-2-propoxyaniline serves as a compelling case study in the principles of medicinal and synthetic chemistry. The simple exchange of an N-methyl group for a nitro group, coupled with a shift in the propoxy substituent position, results in two molecules with divergent physicochemical properties, reactivity, and potential applications. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is paramount for the rational design of novel molecules with desired functions.

References

  • ChemicalBook. (2023). N-Methyl-4-nitroaniline: properties, applications and safety.
  • Minal Specialities. (n.d.). The Role of N-Methylaniline in the Oil & Gas Industry. Retrieved from [Link]

  • Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production.
  • PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

  • Chemsrc. (2025). N-Methyl-4-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

  • Grokipedia. (n.d.). 5-Nitro-2-propoxyaniline.
  • GSRS. (n.d.). 4-PROPOXYANILINE.
  • PubChemLite. (n.d.). N-methyl-4-propoxyaniline (C10H15NO). Retrieved from [Link]

  • Brainly.in. (2018). p methylaniline is more basic than p nitroaniline. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-Phenoxyaniline(139-59-3) 1H NMR spectrum.
  • Royal Society of Chemistry. (2013). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds.
  • Chemistry LibreTexts. (2019). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. Retrieved from [Link]

  • Quora. (2018). How do we compare the tendency for electrophilic substitution among different organic species?.
  • Quora. (2018). Which is more basic, o-nitroaniline or p-nitroaniline?.
  • Shaalaa.com. (2017). Arrange the Following: Aniline, P-nitroaniline, P-methylaniline - in the Increasing Order of Their Basic Strength.
  • IRJET. (2019). COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE.
  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • YouTube. (2020). Why p-nitroaniline is less basic then aniline (b) Aniline dissolves in HCl. (c ).Aniline undergoes bromination in orhto and para position but in presence of strong acid it gives m-bromo aniline. (d) Why aniline does not undergo Friedel-Craft reaction?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N-methyl-4-nitrosoaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA....
  • Quora. (2018). Why does aniline react faster than nitro benzene in an electronic substitution reaction?.
  • Homework.Study.com. (n.d.). Explain why m-nitroaniline is a stronger base than p-nitroaniline..
  • Benchchem. (2025). A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights.
  • ResearchGate. (n.d.). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners.
  • ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline..
  • PMC. (n.d.). 4-[3-(4-Nitrophenoxy)propoxy]aniline.
  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.

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Validation

A Senior Application Scientist's Guide to Confirming N-Methylation using ¹³C NMR Spectroscopy

For researchers, scientists, and drug development professionals, the precise confirmation of N-methylation is a critical step in chemical synthesis and drug discovery. This seemingly simple structural modification can pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise confirmation of N-methylation is a critical step in chemical synthesis and drug discovery. This seemingly simple structural modification can profoundly impact a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and cell permeability. While numerous analytical techniques can suggest the presence of an N-methyl group, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive and quantitative method for its unambiguous confirmation.

This guide provides an in-depth, comparative analysis of ¹³C NMR for confirming N-methylation, grounded in experimental data and practical insights. We will explore the underlying principles, compare its performance against alternative methods, and provide a detailed protocol for acquiring and interpreting high-quality data.

The Challenge of Confirming N-Methylation

The introduction of a methyl group onto a nitrogen atom can be the difference between a promising drug candidate and a failed experiment. However, confirming that the methylation has occurred at the intended nitrogen and not at a competing nucleophilic site (such as an oxygen atom in an amide or a phenol) is not always trivial. Spectroscopic methods are therefore essential for rigorous structural elucidation.

Why ¹³C NMR is a Powerful Tool for N-Methylation Analysis

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, and the chemical environment surrounding that carbon dictates its chemical shift (δ), measured in parts per million (ppm).

The confirmation of N-methylation using ¹³C NMR relies on two key observations:

  • The appearance of a new signal in a characteristic region: The carbon of the newly introduced N-methyl group will produce a signal in a predictable region of the spectrum.

  • A downfield shift of the carbon atom attached to the nitrogen: The carbon atom alpha to the nitrogen (the C-N carbon) will experience a change in its electronic environment upon methylation, leading to a downfield shift in its ¹³C NMR signal.

The electronegativity of the nitrogen atom deshields the attached methyl carbon, causing its signal to appear in a characteristic range. Furthermore, the addition of a methyl group to the nitrogen alters the electronic environment of the adjacent carbon atoms, providing a secondary point of confirmation.

Key ¹³C NMR Chemical Shifts for Confirming N-Methylation

The precise chemical shift of the N-methyl carbon and the alpha-carbon can vary depending on the nature of the amine (aliphatic, aromatic, amide, etc.). The following table summarizes typical ¹³C NMR chemical shift ranges for N-methylated compounds.

Class of CompoundN-Methyl Carbon (N-CH₃) Chemical Shift (δ, ppm)Alpha-Carbon (C-N) Chemical Shift (δ, ppm)
Aliphatic Amines
Primary (R-NH-CH₃)30 - 4040 - 55
Secondary (R₂N-CH₃)40 - 5050 - 65
Aromatic Amines
N-Methylaniline~30~149 (ipso-carbon)
Amides
N-Methylacetamide~26170 - 173 (carbonyl carbon)

Note: These are approximate ranges and can be influenced by solvent, concentration, and the presence of other functional groups.

Comparative Analysis of Spectroscopic Techniques for N-Methylation Confirmation

While ¹³C NMR is a powerful tool, it is often used in conjunction with other spectroscopic methods. Understanding the strengths and weaknesses of each technique is crucial for a comprehensive analysis.

Spectroscopic MethodProsCons
¹³C NMR Spectroscopy - Direct observation of the N-methyl carbon. - Provides information about the carbon skeleton. - Quantitative with proper experimental setup.- Lower sensitivity compared to ¹H NMR. - Longer acquisition times.
¹H NMR Spectroscopy - High sensitivity and short acquisition times. - The N-methyl protons give a characteristic singlet.- Signal overlap can be an issue in complex molecules. - The chemical shift of the N-H proton can be broad and variable.
Infrared (IR) Spectroscopy - Quick and easy to perform. - Disappearance of the N-H stretch (for primary to secondary amine conversion) can be indicative.- Not definitive for N-methylation. - C-H stretches from the methyl group are not unique.
Mass Spectrometry (MS) - Provides the molecular weight of the product, confirming the addition of a methyl group.- Does not definitively identify the site of methylation (N vs. O). - Isomeric products will have the same mass.
2D NMR (HSQC, HMBC) - Unambiguously connects the N-methyl protons to the N-methyl carbon (HSQC). - Provides long-range correlation information for structural elucidation (HMBC).- Requires more instrument time and expertise in data interpretation.

Experimental Workflow for N-Methylation Analysis

The following diagram illustrates a typical workflow for confirming N-methylation using a combination of spectroscopic techniques, with a focus on ¹³C NMR.

Caption: Workflow for N-methylation confirmation.

Detailed Experimental Protocol for Quantitative ¹³C NMR

To obtain reliable and quantitative ¹³C NMR data, careful attention to the experimental setup is crucial.

1. Sample Preparation:

  • Analyte Concentration: For a typical small molecule (< 500 g/mol ), dissolve 50-100 mg of the purified compound in a suitable deuterated solvent.[1]

  • Solvent Selection: Use a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice, but its acidity can sometimes cause issues.[2] Other options include acetone-d₆, DMSO-d₆, and methanol-d₄.

  • Sample Volume: Use a standard 5 mm NMR tube and ensure the sample volume is approximately 0.6-0.7 mL.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Experiment: Select a standard ¹³C NMR experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Acquisition Parameters for Quantitative Data:

    • Pulse Angle: Use a 30° pulse angle to allow for shorter relaxation delays.

    • Relaxation Delay (d1): Set a long relaxation delay to ensure all carbon nuclei have fully relaxed between scans. A delay of 5 times the longest T₁ (spin-lattice relaxation time) is recommended. For many small molecules, a delay of 10-30 seconds is sufficient.

    • Number of Scans (ns): The number of scans will depend on the sample concentration. For a concentrated sample, 128-256 scans may be sufficient. For more dilute samples, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

    • Decoupling: Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal intensities.[3]

3. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential multiplication with a line broadening of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Signal Identification:

    • Identify the signal corresponding to the N-methyl carbon in the expected chemical shift range (see table above).

    • Compare the spectrum of the N-methylated product to that of the starting material to identify the shift of the alpha-carbon.

  • DEPT Analysis: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment can be used to confirm the identity of the N-methyl signal. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. This can help to distinguish the N-methyl signal from other signals in the same region.[4]

Advanced 2D NMR Techniques for Unambiguous Confirmation

In cases of structural ambiguity, 2D NMR experiments provide definitive evidence of N-methylation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached.[5] An HSQC spectrum will show a cross-peak between the N-methyl protons (a singlet in the ¹H NMR spectrum) and the N-methyl carbon, providing an unambiguous link.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. An HMBC spectrum can be used to confirm the position of the methyl group by showing a correlation from the N-methyl protons to the alpha-carbon.

The following diagram illustrates the key correlations observed in HSQC and HMBC spectra for an N-methylated compound.

2D_NMR_Correlations cluster_Structure Structure cluster_HSQC HSQC (¹JCH) cluster_HMBC HMBC (²JCH, ³JCH) mol R-CαH₂-N(CH₃)-R' H_Me ¹H (N-CH₃) C_Me ¹³C (N-CH₃) H_Me->C_Me Direct Correlation H_Me_HMBC ¹H (N-CH₃) C_alpha_HMBC ¹³C (Cα) H_Me_HMBC->C_alpha_HMBC 2-bond Correlation

Caption: Key 2D NMR correlations for N-methylation.

Conclusion

Confirming N-methylation is a critical aspect of chemical research and development. While a suite of spectroscopic techniques can provide valuable information, ¹³C NMR spectroscopy, especially when combined with DEPT and 2D NMR methods, offers an unparalleled level of confidence in structural assignment. By following a systematic workflow and employing robust experimental protocols, researchers can definitively confirm N-methylation, ensuring the integrity of their synthetic products and accelerating the pace of discovery.

References

  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
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  • Al-Aasmi, Z. H., Shchukina, A., & Butts, C. P. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 58(54), 7526-7529. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of N-Methyl-4-propoxyaniline

[1] Executive Summary & Chemical Profile Urgency: High. Improper disposal of aniline derivatives poses severe aquatic toxicity risks and potential for carcinogenic nitrosamine formation.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Urgency: High. Improper disposal of aniline derivatives poses severe aquatic toxicity risks and potential for carcinogenic nitrosamine formation.

N-Methyl-4-propoxyaniline is a lipophilic, secondary aromatic amine.[1] Unlike simple inorganic salts, its disposal requires strict adherence to organic oxidation protocols. As a Senior Scientist, I must emphasize that drain disposal is strictly prohibited . The propoxy group increases lipid solubility, enhancing skin absorption risks compared to simpler anilines.

Chemical Identity & Properties
ParameterDetailOperational Implication
Chemical Class N-Alkyl Alkoxyaniline (Secondary Amine)Potential for nitrosamine formation; Basic character.[1][2][3]
Physical State Liquid or Low-Melting Solid (Oil)May require dissolution in solvent for transfer.[1]
Key Hazards Acute Toxicity (Oral/Dermal), Irritant, Aquatic Chronic 1.[1]Zero-discharge policy to water systems.[1]
Reactivity Incompatible with Strong Acids, Oxidizers, Nitrosating agents.[1]Segregation is critical.

Risk Assessment & Segregation Logic

The "Why" behind the protocol.

The Nitrosamine Hazard (Critical)

As a secondary amine, N-Methyl-4-propoxyaniline can react with nitrosating agents (nitrites, nitrous acid, nitrogen oxides) to form N-nitroso compounds , which are potent carcinogens.[1]

  • Directive: NEVER bulk this waste with acidic waste streams containing nitrate/nitrite salts.

The Exothermic Neutralization Risk

Being an organic base, mixing this compound with strong acid waste (e.g., Waste H₂SO₄) will result in rapid, exothermic neutralization.

  • Directive: Segregate into "Organic Base" or "Non-Halogenated Organic" waste streams.

Pre-Disposal Stabilization Protocol

A self-validating system to ensure waste stability prior to pickup.[1]

Objective: Transform the active reagent into a stable waste form suitable for incineration.

Step 1: State Assessment
  • If Solid: Do not dissolve unnecessarily. Solids are cheaper to incinerate.

  • If Liquid/Oil: Ensure it is in a compatible solvent (e.g., Ethanol, Ethyl Acetate).

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal drums if the waste is potentially corrosive or wet.

  • Validation: Check container integrity. No cracks, no degraded cap liners.

Step 3: Chemical Segregation Check (The "Buddy System")

Before pouring, verify the receiving drum's log.

  • Check pH: Is the receiving drum acidic? If pH < 4, STOP . Do not add.

  • Check Oxidizers: Does the drum contain peroxides or nitric acid? STOP .

Step-by-Step Disposal Workflow

This workflow is designed to meet RCRA (Resource Conservation and Recovery Act) standards for toxic organic waste.

Phase A: Accumulation
  • Labeling: Apply a hazardous waste label immediately upon first drop.

    • Text: "Hazardous Waste - Toxic - Organic Amine."[1]

    • Constituents: "N-Methyl-4-propoxyaniline, [Solvent Name]."

  • Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the container's volume.

Phase B: Bulking & Transfer

Perform this in a Fume Hood.

  • Don PPE: Nitrile gloves (double gloving recommended due to lipophilicity), lab coat, safety goggles.

  • If the substance is an oil/residue in a flask:

    • Rinse 3x with a combustible solvent (Ethanol or Acetone).

    • Add rinsate to the "Non-Halogenated Organic" waste stream.

  • Decontamination: Wipe the exterior of the waste container with a solvent-dampened rag to remove invisible amine residues. Dispose of the rag as solid hazardous waste.

Phase C: Final Destruction
  • Method: High-temperature incineration with scrubber (to capture Nitrogen Oxides).

  • Logistics: Contact your EHS (Environmental Health & Safety) officer for pickup.

  • Manifesting: Ensure the waste profile lists "Substituted Aniline" to alert the treatment facility of high nitrogen content.

Visualized Waste Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflow Start Waste: N-Methyl-4-propoxyaniline StateCheck Physical State Assessment Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Oil / Solution StateCheck->Liquid SolidPack Pack in HDPE/Fiber Drum (Solid Waste) Solid->SolidPack Segregation Segregation Check: Is receiving container Acidic or Oxidizing? Liquid->Segregation Safe Safe to Bulk Segregation->Safe No (Compatible Organic) Stop STOP: Create New Stream Segregation->Stop Yes (Risk of Reaction) LiquidPack Dissolve/Dilute in Combustible Solvent (Non-Halogenated) Safe->LiquidPack Stop->LiquidPack Incineration Final Disposal: High-Temp Incineration SolidPack->Incineration LiquidPack->Incineration

Figure 1: Decision logic for segregating and packaging N-Methyl-4-propoxyaniline waste to prevent incompatibility incidents.

Emergency Response (Spill Protocol)

In the event of a spill outside the fume hood:

  • Evacuate: The vapors may be toxic. Clear the immediate area.[4][5]

  • PPE Up: Use a half-mask respirator with organic vapor cartridges if ventilation is poor.

  • Absorb: Use vermiculite or sand .

    • Contraindication: Do NOT use sawdust or paper towels (combustible organics can react with concentrated amines to generate heat).

  • Clean: Scoop absorbed material into a wide-mouth jar. Scrub the surface with a dilute acid solution (e.g., 1M HCl) to convert the amine to a non-volatile salt, then wash with soap and water.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24873929, 4-Propoxyaniline (Analogue Reference). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Derivatives. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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